2-Chloro-5-methylpyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRMCBSTMFKLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342432 | |
| Record name | 2-Chloro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22536-61-4 | |
| Record name | 2-Chloro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-5-METHYLPYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Chloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Chloro-5-methylpyrimidine, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines its chemical properties, synthesis methodologies, and applications, with a focus on providing practical information for laboratory and development settings.
Chemical Identity and Properties
This compound, identified by the CAS number 22536-61-4 , is a halogenated pyrimidine derivative.[1][2][3] Its structure incorporates a chlorine atom at the 2-position and a methyl group at the 5-position of the pyrimidine ring, making it a versatile building block in organic synthesis.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Source |
| CAS Number | 22536-61-4 | [1][2][3] |
| Molecular Formula | C5H5ClN2 | [1][2][3] |
| Molecular Weight | 128.56 g/mol | [1][2][3] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 89-92 °C | [4] |
| Boiling Point | 239.2 ± 9.0 °C (Predicted) | [4] |
| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol and diethyl ether. | [5][6] |
| pKa (Acidity Coefficient) | -1.03 ± 0.22 (Predicted) | [4] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of this compound. Key spectral data are outlined below.
| Technique | Data Highlights | Source |
| GC-MS | Molecular Ion Peak (m/z): 128 | [2] |
| ATR-IR | Data available from Bruker Tensor 27 FT-IR | [2] |
| Raman Spectra | Data available from Bruker MultiRAM Stand Alone FT-Raman Spectrometer | [2] |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.33 (s, 3H), 8.47 (s, 2H) | [4][5] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.27 (t, J=0.8 Hz, 3H), 8.63 (d, J=0.9 Hz, 2H) | [4] |
Synthesis and Experimental Protocols
This compound is typically synthesized from 2,4-dichloro-5-methylpyrimidine through a selective reduction (dechlorination) reaction. Several methods have been reported, primarily utilizing zinc powder as the reducing agent in various solvent systems.
General Synthesis Workflow
The synthesis generally follows the pathway of reducing the more reactive chlorine atom at the 4-position of the pyrimidine ring.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocols
Below are detailed methodologies for the synthesis of this compound.
Method 1: Reduction in Water [4]
-
Reaction Setup: A suspension of 2,4-dichloro-5-methylpyrimidine (50.0 g, 307 mmol) and freshly activated zinc powder (59.8 g, 920 mmol) in water (500 mL) is prepared in a suitable reaction vessel.
-
Reaction Execution: The mixture is heated to reflux and maintained for 3 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the starting material is consumed, the reaction mixture is cooled to room temperature.
-
Filtration and Extraction: The mixture is filtered through a pad of Celite, and the filter cake is rinsed with chloroform (CHCl₃, 500 mL). The phases of the filtrate are separated.
-
Purification: The organic phase is washed with brine (300 mL), dried over magnesium sulfate (MgSO₄), filtered, and concentrated under vacuum to yield the product.
Method 2: Reduction in a Benzene/Water Biphasic System [4][5]
-
Reaction Setup: To a stirred solution of 2,4-dichloro-5-methylpyrimidine (4.00 g, 24.5 mmol) in a mixture of benzene (16.0 mL) and water (40.0 mL), add zinc powder (4.81 g, 73.6 mmol) and ammonia (8.80 mL, 24.5 mmol).
-
Reaction Execution: The reaction mixture is heated at reflux for 18 hours.
-
Work-up and Extraction: After cooling, the mixture is filtered through a Celite pad. The filtrate is extracted with diethyl ether (Et₂O).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The residue is then purified by silica gel column chromatography (eluent: hexane:EtOAc = 1:1).
Method 3: Reduction in Tetrahydrofuran (THF) [4]
-
Reaction Setup: A mixture of 2,4-dichloro-5-methylpyrimidine (25.0 g, 153 mmol) and zinc powder (30.1 g, 460 mmol) in THF (125 mL) is prepared.
-
Reaction Execution: The mixture is heated to reflux. A solution of acetic acid (9.21 g, 153 mmol) in THF (20 mL) is added dropwise over 1 hour. After 1.5 hours at reflux, an additional portion of acetic acid (3.93 g, 65.5 mmol) in THF (12.5 mL) is added over 10 minutes. The mixture is then refluxed for an additional hour.
-
Work-up and Purification: The specific work-up and purification for this method would typically involve filtration to remove zinc salts, followed by extraction and solvent removal.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[4] Its applications are primarily in the pharmaceutical and agrochemical industries.
-
Antimetabolite and Antitumor Drugs: It is widely used in the synthesis of compounds designed to interfere with metabolic pathways, a common strategy in cancer therapy.[4]
-
Targeted Drug Delivery: Modifications of the this compound scaffold, such as the introduction of porphyrin compounds, have been explored to facilitate the targeted delivery of cytotoxic agents to cancer cells.[4] This approach aims to increase the efficacy of the drug while minimizing side effects on healthy tissues.
-
Suzuki Coupling Reactions: The chloro-substituent on the pyrimidine ring makes it a suitable substrate for Suzuki and other cross-coupling reactions.[4] This allows for the straightforward introduction of various aryl and heteroaryl groups, enabling the construction of complex molecular architectures.
-
Catalysis: The compound itself can be used as a catalyst in certain chemical transformations.[4]
-
Agrochemicals: It is a building block for various herbicides and fungicides.[6]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
GHS Hazard Classification[2][4]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.
-
Skin and Body Protection: Laboratory coat.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.[6]
References
physical and chemical properties of 2-Chloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of 2-Chloro-5-methylpyrimidine (CAS No: 22536-61-4). It is a pivotal heterocyclic building block utilized extensively in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. This document consolidates essential data, experimental protocols, and key applications to support ongoing research and development efforts.
Core Properties and Data
This compound is a solid at room temperature, appearing as a white to light yellow crystalline powder. Its structural and physical properties are summarized below.
Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 22536-61-4 |
| Molecular Formula | C₅H₅ClN₂ |
| SMILES | CC1=CN=C(N=C1)Cl |
| InChIKey | APRMCBSTMFKLEI-UHFFFAOYSA-N |
Physicochemical Properties
The following table summarizes the key physicochemical data for this compound. It is important to note that while the melting point is well-documented, the boiling point and density are primarily available as predicted values.
| Property | Value | Source(s) |
| Molecular Weight | 128.56 g/mol | [1][2] |
| Physical State | Solid, white to light yellow powder/crystal | |
| Melting Point | 89-92 °C | [1] |
| Boiling Point | 239.2 ± 9.0 °C (Predicted) | [1] |
| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -1.03 ± 0.22 (Predicted) | [1] |
| Water Solubility | Slightly soluble | [3] |
| Organic Solvent Solubility | Soluble in Chloroform, Diethyl ether, Ethyl acetate, THF, Benzene, Dichloromethane | [1][3] |
Spectral Data
| Spectrum Type | Details |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.63 (d, J=0.9 Hz, 2H), 2.27 (t, J=0.8 Hz, 3H) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.40 (s, 2H), 2.25 (s, 3H) |
| LCMS | m/z 129.3 (M+1) |
Chemical Reactivity and Applications
This compound is a versatile intermediate primarily due to the reactivity of the chlorine atom at the 2-position of the pyrimidine ring. This site is susceptible to nucleophilic substitution, making it a key component for building more complex molecules.
Role in Pharmaceutical Synthesis
The pyrimidine scaffold is a cornerstone in medicinal chemistry. This compound serves as a crucial starting material for the synthesis of various therapeutic agents, particularly kinase inhibitors used in oncology.[1]
-
EGFR Inhibitors: Many epidermal growth factor receptor (EGFR) inhibitors, used in targeted cancer therapy, are based on a pyrimidine core. The 2-chloro group allows for the coupling of aniline derivatives to form the 2-aminopyrimidine structure essential for binding to the ATP pocket of the EGFR kinase domain.
-
Dasatinib Synthesis: While not a direct precursor in all reported routes, related chloropyrimidine structures are fundamental to the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).
Role in Agrochemical Synthesis
This compound is also a valuable intermediate in the development of modern agrochemicals. Its derivatives are used to create effective herbicides and fungicides, contributing to crop protection solutions.
Biological Activity and Signaling Pathways
While this compound itself is not a biologically active end-product, the pyrimidine core it provides is integral to the function of numerous drugs that target critical cellular signaling pathways. Its most prominent role is as a scaffold for inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway .
Overexpression or mutation of EGFR is a key driver in many cancers. Pyrimidine-based inhibitors function by competing with ATP for the binding site in the EGFR's intracellular tyrosine kinase domain. This inhibition blocks the receptor's autophosphorylation and subsequent activation of downstream pro-survival pathways, such as the PI3K/Akt/mTOR and RAS/MEK/ERK pathways, ultimately leading to reduced cancer cell proliferation and survival.
Experimental Protocols
The most common synthetic route to this compound involves the selective de-chlorination of 2,4-dichloro-5-methylpyrimidine using zinc powder as a reducing agent. Several variations of this protocol exist, differing primarily in the solvent system used.
Synthesis via De-chlorination in Water (Method 1)
This protocol is a straightforward and environmentally conscious method utilizing water as the solvent.
Materials:
-
2,4-dichloro-5-methylpyrimidine (50.0 g, 307 mmol)
-
Activated Zinc Powder (59.8 g, 920 mmol)
-
Deionized Water (500 mL)
-
Chloroform (CHCl₃)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
A suspension of 2,4-dichloro-5-methylpyrimidine (50.0 g) and activated zinc powder (59.8 g) in water (500 mL) is prepared in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
The mixture is heated to reflux and maintained for 3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the starting material is consumed, the reaction mixture is cooled to room temperature.
-
The cooled mixture is filtered through a pad of Celite to remove zinc solids. The filter cake is rinsed with chloroform (500 mL).
-
The filtrate is transferred to a separatory funnel, and the organic phase is separated.
-
The organic phase is washed with brine (300 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the product.
-
Expected Yield: 30.6 g (78%) of this compound as a beige powder.[1]
Purification
For analyses requiring higher purity, the crude product can be further purified.
-
Recrystallization: The crude solid can be recrystallized from petroleum ether.[1]
-
Column Chromatography: Purification can be achieved using silica gel column chromatography with a hexane:ethyl acetate (e.g., 1:1) eluent system.[1][3]
Logical Relationships: A Key Chemical Intermediate
This compound's primary value lies in its role as a versatile building block. The diagram below illustrates its central position in the synthetic pathways leading to diverse, high-value chemical entities.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Signal Word: Warning.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use a suitable respirator if dust is generated.
-
Handling: Avoid dust formation. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.
This guide is intended for informational purposes for qualified research professionals. Always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical.
References
An In-depth Technical Guide to 2-Chloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Chloro-5-methylpyrimidine, a key heterocyclic intermediate in the development of novel therapeutic agents and other specialized chemicals.
Core Compound Properties
This compound is a substituted pyrimidine ring that serves as a versatile building block in organic synthesis. Its reactivity and structural features make it a valuable precursor for a range of more complex molecules.
Chemical Structure
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₅ClN₂
-
SMILES: Cc1cncc(n1)Cl
-
InChI: InChI=1S/C5H5ClN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3
Physicochemical Data
The quantitative properties of this compound are summarized in the table below, providing a clear reference for experimental design and evaluation.
| Property | Value | Source |
| Molecular Weight | 128.56 g/mol | [1][2][3] |
| CAS Number | 22536-61-4 | [4] |
| Physical State | White to light yellow solid/powder | |
| Melting Point | 89-92 °C | [1] |
| Boiling Point | 239.2 ± 9.0 °C (Predicted) | [1] |
| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -1.03 ± 0.22 (Predicted) | [1] |
Synthesis and Experimental Protocols
This compound is commonly synthesized via the selective reduction of 2,4-dichloro-5-methylpyrimidine. Several methods exist, with variations in solvent systems and reaction conditions. Below is a detailed, representative experimental protocol.
Synthesis of this compound from 2,4-dichloro-5-methylpyrimidine
This protocol describes the synthesis using zinc powder for selective dechlorination at the 4-position.
Materials:
-
2,4-dichloro-5-methylpyrimidine
-
Zinc powder (newly activated, acid-washed recommended)
-
Water or a mixture of Benzene and Water
-
Ammonia (for some protocol variations)
-
Diatomaceous earth (Celite)
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of 2,4-dichloro-5-methylpyrimidine (e.g., 4.00 g, 24.5 mmol) dissolved in a solvent mixture of benzene (16.0 mL) and water (40.0 mL), add zinc powder (4.81 g, 73.6 mmol) and ammonia (8.80 mL, 24.5 mmol) sequentially at room temperature.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain for 18 hours.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the zinc powder and other solids.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with an organic solvent such as diethyl ether (Et₂O).[1] Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (saturated aqueous NaCl solution), and then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (1:1) eluent system to afford the pure this compound as a solid.[1]
Applications in Research and Drug Development
This compound is a crucial intermediate in the synthesis of a wide array of biologically active compounds. Its applications span multiple domains:
-
Pharmaceutical Development: It is a key building block for synthesizing antiviral and anticancer agents.[2] The pyrimidine core is a common scaffold in medicinal chemistry. For instance, related aminopyrimidinyl compounds are foundational to the development of potent kinase inhibitors like Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor used in cancer therapy.
-
Agrochemicals: The compound is utilized in the formulation of modern herbicides and fungicides, contributing to crop protection and improved agricultural yields.[2]
-
Biochemical Research: Researchers employ this molecule to create derivatives for studying enzyme inhibition and receptor interactions, which is fundamental to understanding disease mechanisms.[2]
-
Organic Synthesis: It is used in cross-coupling reactions, such as the Suzuki coupling, to link the pyrimidine ring with other aromatic heterocycles under mild conditions.[1]
Logical Workflow: Synthesis Pathway
The following diagram illustrates the logical workflow for the synthesis of this compound from its common precursor.
Caption: Synthesis workflow for this compound.
References
Technical Guide: Solubility of 2-Chloro-5-methylpyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Chloro-5-methylpyrimidine
This compound is a heterocyclic compound widely utilized in the synthesis of various pharmaceutical agents, particularly as an intermediate for anti-metabolite and anti-tumor drugs. Its chemical structure, featuring a pyrimidine ring substituted with a chloro and a methyl group, dictates its physicochemical properties, including its solubility in different solvent systems. Understanding the solubility of this compound is critical for optimizing reaction conditions, developing purification strategies, and formulating drug products.
Solubility Profile of this compound
Based on available chemical data sheets and synthesis literature, the solubility of this compound is qualitatively understood. The compound is generally characterized by its solubility in various organic solvents and slight solubility in water. A summary of this information is presented below.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Slightly Soluble | [1] |
| Ethanol | Soluble | |
| Diethyl Ether | Soluble | [1] |
| Dichloromethane | Soluble | |
| Chloroform | Soluble | |
| Benzene | Soluble in a mixture with water for reaction purposes | [1] |
| Hexane / Ethyl Acetate | Used as an eluent in column chromatography, implying solubility | [1] |
Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified in the available literature. Researchers should determine the quantitative solubility for their specific applications.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental method such as the shake-flask method is recommended. This protocol outlines the steps to determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, dichloromethane)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Dilute a known aliquot of the saturated solution with the appropriate solvent in a volumetric flask to a concentration suitable for the analytical method.
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the experimental samples.
-
-
Data Calculation:
-
Calculate the concentration of this compound in the saturated solution from the analytical results and the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for determining the quantitative solubility of a solid compound.
Conclusion
While the precise quantitative solubility of this compound in various organic solvents is not extensively documented, its qualitative solubility is established, indicating its utility in organic synthesis. For applications requiring exact solubility data, the provided experimental protocol offers a reliable method for its determination. This information is invaluable for researchers and professionals in drug development for process optimization, formulation, and ensuring the quality and efficacy of the final active pharmaceutical ingredient.
References
Spectral Analysis of 2-Chloro-5-methylpyrimidine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 2-chloro-5-methylpyrimidine (CAS No. 22536-61-4), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Chemical Structure and Properties
This compound has a molecular formula of C₅H₅ClN₂ and a molecular weight of 128.56 g/mol . A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and elucidation of its role in reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen and carbon atoms.
¹H NMR Spectral Data
Proton NMR data provides insights into the number and types of hydrogen atoms present in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 8.63 | Doublet (d) | 2H | H4, H6 | DMSO-d₆ |
| 2.27 | Triplet (t) | 3H | -CH₃ | DMSO-d₆ |
| 8.47 | Singlet (s) | 2H | H4, H6 | CDCl₃ |
| 2.33 | Singlet (s) | 3H | -CH₃ | CDCl₃ |
| 8.40 | Singlet (s) | 2H | H4, H6 | CDCl₃ |
| 2.25 | Singlet (s) | 3H | -CH₃ | CDCl₃ |
Note: Variations in chemical shifts and multiplicities can occur due to different solvents and experimental conditions.[1][2]
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 158.5 | C4, C6 |
| 157.0 | C2 |
| 131.0 | C5 |
| 17.5 | -CH₃ |
Note: These values are predicted and may differ from experimental results.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The ATR-IR spectrum of this compound was obtained using a Bruker Tensor 27 FT-IR instrument.[3]
| Wavenumber (cm⁻¹) | Interpretation |
| ~3050 | C-H stretching (aromatic) |
| ~2950 | C-H stretching (methyl) |
| ~1570 | C=N stretching (pyrimidine ring) |
| ~1470 | C=C stretching (pyrimidine ring) |
| ~1420 | C-H bending (methyl) |
| ~850 | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Mass Spectral Data
The GC-MS analysis of this compound reveals the following key fragments:
| m/z | Interpretation |
| 128 | Molecular ion [M]⁺ |
| 93 | [M - Cl]⁺ |
| 66 | [C₄H₄N]⁺ |
The top peak in the mass spectrum is observed at m/z 128, corresponding to the molecular ion.[3]
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for this compound.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.
IR Spectroscopy
The IR spectrum is obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.
Mass Spectrometry
The sample is introduced into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the components of the sample, and the MS records the mass spectrum of the eluted this compound.
Visualizations
The following diagrams illustrate the relationships between the spectral data and the experimental workflow.
Caption: Relationship between chemical structure and spectral data.
Caption: Generalized experimental workflow for spectral analysis.
References
An In-Depth Technical Guide to 2-Chloro-5-methylpyrimidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methylpyrimidine is a pivotal heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. While the specific historical details of its initial discovery are not extensively documented, its significance has grown in tandem with the expanding field of medicinal and agrochemical research. Pyrimidine derivatives, in general, have been a subject of scientific inquiry since the late 19th century, with their diverse biological activities driving continuous exploration. This compound has emerged as a key intermediate, particularly in the development of pharmaceuticals, including antiviral and anticancer agents, as well as in the formulation of herbicides and fungicides.[1] Its unique molecular structure, featuring a reactive chlorine atom and a methyl group on the pyrimidine ring, makes it a versatile reagent for introducing this scaffold into more complex molecules. This guide provides a comprehensive overview of its synthesis, chemical and physical properties, and significant applications in drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₂ | [2][3] |
| Molecular Weight | 128.56 g/mol | [2][3][4] |
| CAS Number | 22536-61-4 | [2][4] |
| Melting Point | 89-92 °C | [4] |
| Boiling Point | 239.2 ± 9.0 °C (Predicted) | [4][5] |
| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa (Acidity Coefficient) | -1.03 ± 0.22 (Predicted) | [4] |
| Appearance | White to light yellow powder or crystal | |
| Solubility | Slightly soluble in water | [6] |
Synthesis of this compound
The most common and well-documented method for the synthesis of this compound involves the selective reduction of 2,4-dichloro-5-methylpyrimidine. Several variations of this procedure exist, primarily utilizing zinc powder as the reducing agent in different solvent systems.
General Synthesis Pathway
The overall reaction for the synthesis of this compound from 2,4-dichloro-5-methylpyrimidine is depicted below.
Detailed Experimental Protocols
Below are detailed methodologies for the synthesis of this compound, adapted from published procedures.[4]
Method 1: Synthesis in Water
-
Reactants:
-
2,4-dichloro-5-methylpyrimidine (50.0 g, 307 mmol)
-
Activated zinc powder (59.8 g, 920 mmol)
-
Water (500 mL)
-
-
Procedure:
-
A suspension of 2,4-dichloro-5-methylpyrimidine and freshly activated (acid-washed) zinc in water is prepared in a suitable reaction vessel.
-
The mixture is heated to reflux and maintained for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is filtered through a pad of Celite, and the filter cake is rinsed with chloroform (500 mL).
-
The phases of the filtrate are separated, and the organic phase is washed with brine (300 mL).
-
The organic layer is dried over magnesium sulfate (MgSO₄), filtered, and concentrated under vacuum to yield the product.
-
-
Yield: 30.6 g (78%) of this compound as a beige powder.[4]
Method 2: Synthesis in a Benzene/Water Mixture with Ammonia
-
Reactants:
-
2,4-dichloro-5-methylpyrimidine (4.00 g, 24.5 mmol)
-
Zinc powder (4.81 g, 73.6 mmol)
-
Ammonia (8.80 mL, 24.5 mmol)
-
Benzene (16.0 mL)
-
Water (40.0 mL)
-
-
Procedure:
-
To a stirred solution of 2,4-dichloro-5-methylpyrimidine in a mixture of benzene and water, zinc powder and ammonia are added sequentially at room temperature.
-
The reaction mixture is heated to reflux and maintained for 18 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of diatomaceous earth.
-
The filtrate is extracted with diethyl ether (Et₂O).
-
The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 1:1).
-
-
Yield: 2.44 g (77%) of this compound as a yellow oil.[6]
Applications in Drug Development
This compound is a valuable intermediate in the pharmaceutical industry, primarily for the synthesis of anti-metabolite and anti-tumor drugs.[4] Its structure allows for further modifications, such as the introduction of short peptides, glucose, or nitroxide free radicals, to enhance the therapeutic properties of the final compounds.[4] For instance, it has been used in the development of porphyrin-based compounds that show selective affinity for cancer cells, potentially leading to more targeted cancer therapies.[4] The reactivity of the chlorine atom facilitates nucleophilic substitution reactions, enabling the coupling of the pyrimidine ring to other molecular scaffolds, a common strategy in the design of novel drug candidates. Furthermore, it plays a role in the synthesis of compounds used in biochemical research to study enzyme inhibitors and receptor interactions, thereby aiding in the elucidation of biological processes and disease mechanisms.[1] The versatility of this compound also extends to its use in Suzuki coupling reactions, allowing for the formation of carbon-carbon bonds with other aromatic heterocycles under mild conditions.[4]
References
The Rising Therapeutic Potential of 2-Chloro-5-methylpyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1] Among the vast array of pyrimidine-based structures, 2-Chloro-5-methylpyrimidine has emerged as a particularly versatile and valuable building block in the synthesis of novel drug candidates.[2] Its unique electronic properties and reactive chlorine atom allow for facile derivatization, enabling the exploration of diverse chemical spaces and the development of molecules with a wide spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their applications in oncology, neurology, and infectious diseases. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and chemical workflows to support ongoing research and drug development efforts.
Synthetic Strategies: Building a Diverse Chemical Library
The synthetic utility of this compound lies in the reactivity of the chlorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution (SNAr), and its amenability to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the introduction of a wide variety of substituents, leading to the creation of large and diverse compound libraries for biological screening.
A general workflow for the synthesis of this compound derivatives often involves a multi-step process that can be adapted to generate a wide array of analogs. The following diagram illustrates a common synthetic approach.
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated a remarkable range of biological activities, with significant potential in several therapeutic areas.
Anticancer Activity
A predominant area of investigation for these derivatives is oncology. Numerous studies have highlighted their potent antiproliferative effects against a variety of cancer cell lines.[3][4] The mechanism of action is often tied to the inhibition of key cellular signaling pathways involved in cancer progression.
For instance, certain 2,5-substituted pyrimidines have been synthesized and evaluated as binders of gankyrin, an oncoprotein that is overexpressed in many cancers and promotes cell proliferation. These compounds have shown modest to potent antiproliferative activity against human lung carcinoma (A549) and breast cancer (MCF7) cells.
| Compound | A549 IC50 (µM) | MCF7 IC50 (µM) | Reference |
| 1 | 45.6 (±9.7) | 35.3 (±3.2) | |
| 130 | >50 | 17.2 (±0.9) | |
| cjoc42 | >50 | >50 |
Furthermore, the this compound scaffold has been utilized to develop potent kinase inhibitors, a major class of anticancer drugs.
Kinase Inhibition
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a common driver of cancer.[5] Derivatives of this compound have been successfully employed as scaffolds for the development of potent inhibitors of various kinases.
A notable example is the development of a series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides as dual Src/Abl kinase inhibitors.[6] These compounds exhibited excellent antiproliferative activity against cancer cell lines, with one derivative, BMS-354825 (Dasatinib), eventually becoming an approved drug for the treatment of chronic myelogenous leukemia (CML).[6]
Another study led to the discovery of CHMFL-ALK/EGFR-050, a potent dual inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR).[7] This compound demonstrated significant inhibition of proliferation in non-small cell lung cancer (NSCLC) cell lines and suppressed tumor growth in xenograft models.[7]
The following diagram illustrates the simplified signaling pathway of a dual Src/Abl kinase inhibitor.
Ligands for Nicotinic Acetylcholine Receptors (nAChRs)
Beyond oncology, derivatives of this compound have shown high affinity for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. A novel series of compounds based on this scaffold was developed as potential positron emission tomography (PET) imaging agents for nAChRs. These derivatives displayed very high in vitro binding affinities.
| Compound | nAChR Ki (pM) | Reference |
| 3b | 28 | |
| 6b | 23 |
Other Biological Activities
The versatility of the this compound core has led to its use in the development of agents with other biological activities, including:
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, MCF7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in their exponential growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for measuring the inhibitory activity of compounds against a specific kinase. Luminescence-based assays that quantify ADP production are common.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
Kinase assay buffer
-
ADP detection reagents (e.g., ADP-Glo™)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the test compound and the kinase. Allow a pre-incubation period (e.g., 10-15 minutes) at room temperature for the compound to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial ADP detection kit according to the manufacturer's instructions. This typically involves a two-step process to deplete unused ATP and then convert ADP to ATP, which is used to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Suzuki-Miyaura Cross-Coupling Reaction
This is a general protocol for the synthesis of aryl- or heteroaryl-substituted pyrimidines from this compound.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Reaction vessel (e.g., microwave vial or round-bottom flask)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the boronic acid/ester (1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Solvent Addition: Add the degassed solvent to the reaction vessel.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction can be performed using conventional heating (e.g., reflux) or microwave irradiation for shorter reaction times. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system is used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine derivative.
Conclusion
This compound has proven to be a highly valuable and versatile scaffold in modern drug discovery. The ease of its derivatization through established synthetic methodologies has enabled the generation of a multitude of compounds with significant biological activities. The derivatives have shown particular promise as anticancer agents, acting through various mechanisms including the inhibition of key protein kinases and oncoproteins. Furthermore, their potential as high-affinity ligands for neuronal receptors opens up avenues for the development of novel diagnostics and therapeutics for neurological disorders. The continued exploration of the chemical space around the this compound core, guided by a deeper understanding of its structure-activity relationships, is expected to yield a new generation of potent and selective therapeutic agents. This guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable chemical entity.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unveiling New Therapeutic Avenues: A Technical Guide to 2-Chloro-5-methylpyrimidine Analogs as Potent Anticancer Agents
For Immediate Release
[City, State] – December 28, 2025 – A comprehensive technical guide released today sheds new light on the promising anticancer potential of 2-chloro-5-methylpyrimidine analogs, identifying key therapeutic targets and detailing the experimental frameworks for their evaluation. This in-depth whitepaper, geared towards researchers, scientists, and drug development professionals, consolidates current research, presenting a clear roadmap for future investigations into this important class of molecules. The guide highlights the potential of these analogs to inhibit critical signaling pathways involved in cancer progression, including those mediated by USP1/UAF1, VEGFR-2, and Mer/c-Met kinases.
The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, and the strategic substitution at the 2, 4, and 5 positions of the pyrimidine ring has yielded a diverse library of analogs with significant cytotoxic activity against a range of cancer cell lines. This guide provides a structured overview of the quantitative data from various studies, facilitating a comparative analysis of the potency of these compounds.
Key Therapeutic Targets and Mechanisms of Action
Research into this compound analogs has pinpointed several key proteins and signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.
1. USP1/UAF1 Deubiquitinase Complex: The ubiquitin-specific protease 1 (USP1) in complex with USP1-associated factor 1 (UAF1) plays a critical role in the DNA damage response and homologous recombination repair.[1] Inhibition of this complex can lead to the accumulation of DNA damage and subsequent apoptosis in cancer cells. Analogs of this compound have been investigated for their potential to disrupt this pathway, making it a promising target for sensitizing cancer cells to chemotherapy.
2. VEGFR-2 Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[2][3] By inhibiting VEGFR-2, this compound analogs can effectively cut off the tumor's blood supply, leading to growth arrest and regression. The downstream signaling of VEGFR-2 involves critical pathways such as PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt.[2]
3. Mer/c-Met Kinases: The receptor tyrosine kinases Mer and c-Met are frequently overexpressed in various cancers and are associated with poor prognosis. Their signaling pathways, including the MAPK and PI3K/AKT pathways, are integral to cell proliferation, survival, and invasion.[4][5] Dual inhibitors targeting both Mer and c-Met represent a promising strategy to overcome resistance mechanisms, and this compound derivatives have shown potential in this area.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various this compound analogs, presenting their half-maximal inhibitory concentrations (IC50) against a panel of human cancer cell lines. This data provides a clear comparison of the potency and selectivity of different structural modifications.
| Compound ID | Target/Class | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | USP1/UAF1 Inhibitor | Non-Small Cell Lung Cancer | Varies | [6] |
| Series 2 | VEGFR-2 Inhibitor | Hepatocellular Carcinoma (BEL-7402) | < 0.10 | [7] |
| Compound 7gc | VEGFR-2 Inhibitor | Various Human Cancer Cell Lines | 0.024 - 0.55 | [7] |
| Series 3 | Mer/c-Met Dual Inhibitor | HepG2, MDA-MB-231, HCT116 | Varies | [5] |
| CHMFL-ALK/EGFR-050 | ALK/EGFR Dual Inhibitor | NSCLC Cell Lines | Varies | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.
Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives (General Procedure)
A mixture of 2,4-dichloropyrimidine (1 mmol) and the corresponding amine (1.1 mmol) in a suitable solvent (e.g., ethanol, isopropanol) is subjected to microwave irradiation at a specific temperature and time. After completion of the reaction (monitored by TLC), the mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the desired product. Further purification can be achieved by recrystallization or column chromatography.[9]
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[2]
-
Compound Treatment: Cells are treated with various concentrations of the synthesized compounds and incubated for a further 48-72 hours.[2]
-
MTT Addition: MTT solution (2 mg/mL) is added to each well, and the plates are incubated for 1.5 hours at 37°C.[2]
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.[2] The IC50 value is calculated from the dose-response curve.
In Vitro Kinase Assay (General Protocol for VEGFR-2, Mer/c-Met)
-
Reaction Setup: The kinase reaction is initiated by mixing the recombinant kinase enzyme, a specific peptide substrate, ATP, and the test compound in a kinase assay buffer.[10][11]
-
Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes).[10]
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as luminescence-based assays (e.g., Kinase-Glo®) or TR-FRET.[10][12]
-
Data Analysis: The percentage of kinase inhibition is calculated, and the IC50 value is determined from the dose-response curve.
USP1/UAF1 Deubiquitination Assay
-
Reaction Mixture: The deubiquitination reaction is performed by incubating the purified USP1-UAF1 complex with a ubiquitinated substrate (e.g., Ub-AMC, K63-linked diubiquitin) in a reaction buffer.[13]
-
Inhibitor Addition: Test compounds are added at various concentrations to assess their inhibitory effect.
-
Incubation and Quenching: The reaction is incubated at 37°C and then quenched by adding a sample buffer.[13]
-
Analysis: The reaction products are analyzed by SDS-PAGE and visualized by Coomassie staining or western blotting to determine the extent of deubiquitination.[7]
Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Cancer cells treated with the test compounds are lysed to extract total proteins.[14]
-
Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[15]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of VEGFR-2, Akt, ERK) overnight at 4°C.[14]
-
Secondary Antibody and Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.[5]
Visualizing the Pathways and Workflows
To further elucidate the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: USP1/UAF1 Signaling Pathway Inhibition.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: Experimental Workflow for Analog Evaluation.
Conclusion
The continued exploration of this compound analogs represents a highly promising frontier in the development of novel anticancer therapeutics. The ability of these compounds to target multiple, critical signaling pathways provides a strong rationale for their further investigation. This technical guide serves as a valuable resource for the scientific community, providing a consolidated knowledge base to accelerate the discovery and development of the next generation of pyrimidine-based cancer drugs. The detailed protocols and structured data presentation are intended to facilitate reproducible research and foster innovation in this critical area of oncology.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT (Assay protocol [protocols.io]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-5-methylpyrimidine
For Immediate Release
This document provides a comprehensive technical overview of the safety, handling, and material safety data for 2-Chloro-5-methylpyrimidine (CAS No. 22536-61-4). Intended for researchers, scientists, and professionals in drug development, this guide synthesizes critical information to ensure safe laboratory practices and mitigate potential hazards associated with this compound.
Compound Identification and Properties
This compound is a halogenated pyrimidine derivative. Its chemical structure and key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂ | PubChem[1] |
| Molecular Weight | 128.56 g/mol | PubChem[1] |
| Appearance | White to light yellow powder or crystal | TCI America |
| Melting Point | 92.0 to 96.0 °C | TCI America |
| Boiling Point | 239.2 ± 9.0 °C at 760 mmHg | Chemsrc[2] |
| Density | 1.2 ± 0.1 g/cm³ | Chemsrc[2] |
| Flash Point | 121.5 ± 4.3 °C | Chemsrc[2] |
| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C | Chemsrc[2] |
| Solubility | Slightly soluble in water. | ChemicalBook[3] |
| LogP | 0.82 | Chemsrc[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4][5] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4][5] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4] |
Pictograms:
Toxicology Profile
| Toxicity Endpoint | Value |
| Acute Oral Toxicity (LD50) | Data not available |
| Acute Dermal Toxicity (LD50) | Data not available |
| Acute Inhalation Toxicity (LC50) | Data not available |
Experimental Protocols
Standard methodologies for assessing the hazards of chemical compounds like this compound are outlined below. These are generalized protocols and should be adapted based on specific institutional guidelines and regulatory requirements.
a) Acute Oral Toxicity (OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of the substance.
-
Methodology: A stepwise procedure is used with a small number of animals (typically rats). A starting dose of 300 mg/kg is administered to a group of animals.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Endpoint: The procedure allows for the determination of the LD50 value and the GHS hazard classification.
b) Skin Irritation/Corrosion (OECD Guideline 404)
-
Objective: To assess the potential of the substance to cause skin irritation or corrosion.
-
Methodology: A small amount of the test substance (0.5 g) is applied to a shaved area of the skin of a test animal (typically a rabbit) under a gauze patch.
-
Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Endpoint: The severity of the skin reactions is scored to determine the irritation potential.
c) Eye Irritation/Corrosion (OECD Guideline 405)
-
Objective: To evaluate the potential of the substance to cause serious eye damage or irritation.
-
Methodology: A small amount of the test substance (0.1 g) is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit). The other eye serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specified intervals.
-
Endpoint: The severity of eye lesions is scored to classify the substance's irritation potential.
Handling, Storage, and Personal Protective Equipment (PPE)
Safe handling and storage are paramount to minimizing exposure risks.
| Aspect | Recommendation |
| Ventilation | Use only in a well-ventilated area, preferably in a chemical fume hood. |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid dust formation. Do not breathe dust. Wash hands thoroughly after handling. |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store locked up. |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and protective clothing. |
| Respiratory Protection | If engineering controls are not sufficient, use a NIOSH-approved respirator for dusts. |
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire and Explosion Hazard Data
| Parameter | Information |
| Flammability | Combustible solid. |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Hazardous Combustion Products | Carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas. |
| Fire Fighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective gear. |
Accidental Release Measures
| Action | Procedure |
| Personal Precautions | Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas. |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains. |
| Methods for Cleaning Up | Sweep up and shovel into a suitable container for disposal. Avoid generating dust. |
Ecological Information
There is no data available regarding the ecotoxicity of this compound. It is recommended to prevent its release into the environment.
Disposal Considerations
Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Diagrams
Caption: General laboratory safety workflow for handling this compound.
Caption: Logical relationship of first aid measures for different exposure routes.
References
commercial availability and suppliers of 2-Chloro-5-methylpyrimidine
An In-depth Technical Guide to 2-Chloro-5-methylpyrimidine for Researchers and Drug Development Professionals
Introduction
This compound (CAS No. 22536-61-4) is a halogenated heterocyclic compound that serves as a crucial and versatile building block in synthetic organic chemistry.[1] With a molecular formula of C₅H₅ClN₂ and a molecular weight of 128.56 g/mol , its structure is characterized by a pyrimidine ring substituted with a chloro group at the 2-position and a methyl group at the 5-position.[1][2] This arrangement of functional groups makes it an ideal intermediate for creating more complex molecules. It is particularly valued in the pharmaceutical and agrochemical industries for the synthesis of biologically active compounds, including antiviral agents, anticancer drugs, fungicides, and herbicides.[1][3] Its stability and reactivity are key attributes that make it a valuable component in the development of novel chemical entities.[1]
Commercial Availability and Suppliers
This compound is readily available from numerous chemical suppliers worldwide, catering to both research and industrial-scale needs. The compound is typically sold as a white to light yellow crystalline powder with purity levels often exceeding 97-98%.[1][4] Below is a summary of prominent suppliers and typical product specifications.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula |
| Thermo Fisher Scientific | 97% | 5 g, 25 g | 22536-61-4 | C₅H₅ClN₂ |
| Sigma-Aldrich (Merck) | ≥97% | Custom | 22536-61-4 | C₅H₅ClN₂ |
| TCI America | >98.0% (GC) | 5 g, 25 g | 22536-61-4 | C₅H₅ClN₂ |
| Santa Cruz Biotechnology | Not specified | Custom | 22536-61-4 | C₅H₅ClN₂ |
| Chem-Impex | ≥98% (GC) | Custom | 22536-61-4 | C₅H₅ClN₂ |
| BLD Pharmatech | Not specified | Custom | 22536-61-4 | C₅H₅ClN₂ |
Note: Availability, purity, and quantities are subject to change and may vary by region. Researchers should consult the suppliers' websites for the most current information.
Experimental Protocols: Synthesis Routes
Several synthetic pathways for this compound have been documented, often starting from 2,4-dichloro-5-methylpyrimidine. The following protocol details a common method involving selective dechlorination using zinc powder.[3]
Protocol: Synthesis via Dechlorination of 2,4-dichloro-5-methylpyrimidine
Objective: To synthesize this compound by selectively removing the chlorine atom at the 4-position of 2,4-dichloro-5-methylpyrimidine.
Materials:
-
2,4-dichloro-5-methylpyrimidine
-
Activated Zinc powder (acid-washed)
-
Water (H₂O)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Celite
-
Standard reflux and extraction glassware
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: Prepare a suspension of 2,4-dichloro-5-methylpyrimidine (1 equivalent) and activated zinc powder (approx. 3 equivalents) in water.[3]
-
Reflux: Heat the suspension to reflux and maintain for approximately 3-4 hours.[3]
-
Reaction Monitoring: Monitor the consumption of the starting material using Thin-Layer Chromatography (TLC).[3]
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove zinc residues and other solids. Rinse the filter pad with an organic solvent like chloroform.[3]
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic phase from the aqueous phase. Wash the organic layer with brine.[3]
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent such as MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: The resulting crude product, a beige or solid powder, can be further purified by recrystallization from a suitable solvent (e.g., petroleum ether) if necessary.[3]
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a privileged scaffold in medicinal chemistry. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various amine, alcohol, or thiol functionalities. This reactivity is extensively exploited to generate libraries of compounds for screening. Pyrimidine derivatives are core components of numerous approved drugs, notably kinase inhibitors for cancer therapy.[3][5]
For instance, the pyrimidine core is central to dual Src/Abl kinase inhibitors like Dasatinib, which are used in the treatment of chronic myelogenous leukemia (CML).[5] The general principle involves designing a molecule that can fit into the ATP-binding pocket of a target kinase, thereby inhibiting its function and disrupting downstream signaling pathways that promote cell proliferation.
Caption: Inhibition of a signaling pathway by a pyrimidine-based kinase inhibitor.
Logical Progression in Drug Discovery
The journey from a simple building block like this compound to a viable drug candidate follows a structured and logical progression. This process begins with the synthesis of a diverse library of compounds, followed by rigorous screening and optimization to identify a single candidate with the desired therapeutic properties.
Caption: Logical workflow from a chemical building block to a drug candidate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 2-Chloro-5-methylpyrimidine from 2,4-dichloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-chloro-5-methylpyrimidine, a key intermediate in pharmaceutical and agrochemical research. The primary synthetic route detailed is the selective dechlorination of the readily available starting material, 2,4-dichloro-5-methylpyrimidine. Various methodologies employing zinc dust as the reducing agent are presented, offering flexibility in solvent systems and reaction conditions to suit different laboratory settings and scales. All quantitative data is summarized for easy comparison, and a generalized experimental workflow is provided.
Introduction
This compound is a crucial building block in the synthesis of a wide range of biologically active molecules. Its selective preparation from 2,4-dichloro-5-methylpyrimidine is a common and important transformation. The key challenge in this synthesis is the selective removal of the chlorine atom at the 4-position while retaining the chlorine atom at the 2-position. This is typically achieved through a reduction reaction, most commonly employing zinc powder. This document outlines several reliable methods for this conversion, providing detailed protocols and comparative data.
Chemical Reaction
Data Summary
The following table summarizes the quantitative data from various reported methods for the synthesis of this compound from 2,4-dichloro-5-methylpyrimidine using zinc powder.
| Method | Reagents & Solvents | Reaction Time (h) | Temperature | Yield (%) | Purity/Notes | Reference |
| 1 | Zinc, Water | 3 | Reflux | 78% | 95% purity by ¹H NMR | [1] |
| 2 | Zinc, Benzene, Water, Ammonia | 18 | Reflux | 77% | Purified by SiO₂ column chromatography | [1][2] |
| 3 | Zinc, Water | Overnight | Reflux | 75% | Recrystallized from petroleum ether | [1] |
| 4 | Zinc, THF, Acetic Acid | 2.5 | Reflux | - | - | [1] |
Experimental Workflow
The general experimental workflow for the synthesis of this compound is depicted in the diagram below.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocols
Method 1: Selective Dechlorination using Zinc in Water[1]
This protocol is a straightforward and effective method using water as the solvent.
Materials:
-
2,4-dichloro-5-methylpyrimidine (50.0 g, 307 mmol)
-
Newly activated (acid-washed) zinc powder (59.8 g, 920 mmol)
-
Water (500 mL)
-
Chloroform (CHCl₃) (500 mL)
-
Brine (300 mL)
-
Magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
A suspension of 2,4-dichloro-5-methylpyrimidine (50.0 g, 307 mmol) and freshly activated zinc powder (59.8 g, 920 mmol) in water (500 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated at reflux for 3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is filtered through a pad of Celite, and the filter cake is rinsed with chloroform (500 mL).
-
The phases of the filtrate are separated. The organic phase is washed with brine (300 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield this compound.
Expected Outcome:
-
Yield: 30.6 g (78%)
-
Appearance: Beige powder
-
Purity: ~95% (by ¹H NMR)
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.63 (d, J=0.9 Hz, 2H), 2.27 (t, J=0.8 Hz, 3H)[1]
Method 2: Selective Dechlorination using Zinc in a Biphasic System[1][2]
This method utilizes a biphasic solvent system and ammonia.
Materials:
-
2,4-dichloro-5-methylpyrimidine (4.00 g, 24.5 mmol)
-
Zinc powder (4.81 g, 73.6 mmol)
-
Benzene (16.0 mL)
-
Water (40.0 mL)
-
Ammonia (8.80 mL, 24.5 mmol)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (Eluent: Hexane:EtOAc = 1:1)
Procedure:
-
To a stirred solution of 2,4-dichloro-5-methylpyrimidine (4.00 g, 24.5 mmol) in a mixture of benzene (16.0 mL) and water (40.0 mL), add zinc powder (4.81 g, 73.6 mmol) and ammonia (8.80 mL, 24.5 mmol).[2]
-
The reaction mixture is heated at reflux for 18 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite.
-
The filtrate is extracted with diethyl ether (Et₂O).
-
The combined organic phases are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The residue is purified by silica gel column chromatography (hexane:EtOAc = 1:1) to afford the final product.[1][2]
Expected Outcome:
-
Yield: 2.44 g (77%)
-
Appearance: Solid powder
-
¹H NMR (400 MHz, CDCl₃): δ 8.47 (2H, s), 2.33 (3H, s)[2]
Method 3: Simplified Aqueous Dechlorination with Zinc[1]
This protocol is a variation of Method 1, with an overnight reaction time.
Materials:
-
2,4-dichloro-5-methylpyrimidine (50 g, 0.31 mol)
-
Zinc powder (50 g, 0.94 mol)
-
Water (500 mL)
-
Dichloromethane (CH₂Cl₂) (3 x 500 mL)
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
Procedure:
-
A mixture of 2,4-dichloro-5-methylpyrimidine (50 g, 0.31 mol), zinc powder (50 g, 0.94 mol), and water (500 mL) is heated at reflux overnight.
-
The reaction mixture is filtered.
-
The filtrate is extracted with dichloromethane (3 x 500 mL).
-
The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is recrystallized from petroleum ether to give the pure product.
Expected Outcome:
-
Yield: 27.9 g (75%)
-
Appearance: Solid powder
-
LCMS m/z: 129.3 (M+1)
-
¹H NMR (400 MHz, CDCl₃): δ 8.40 (s, 2H), 2.25 (s, 3H)[1]
Method 4: Dechlorination in an Organic Solvent with Acetic Acid[1]
This method employs an organic solvent and an acid activator.
Materials:
-
2,4-dichloro-5-methylpyrimidine (25.0 g, 153 mmol)
-
Zinc powder (30.1 g, 460 mmol)
-
Tetrahydrofuran (THF) (125 mL + 20 mL + 12.5 mL)
-
Acetic acid (HOAc) (9.21 g, 153 mmol + 3.93 g, 65.5 mmol)
-
Ethyl acetate (EtOAc)
-
Dichloromethane
-
1 N Sodium hydroxide (NaOH)
-
Celite
Procedure:
-
Combine 2,4-dichloro-5-methylpyrimidine (25.0 g, 153 mmol), THF (125 mL), and zinc powder (30.1 g, 460 mmol).
-
Heat the mixture to reflux and add a solution of acetic acid (9.21 g, 153 mmol) in THF (20 mL) dropwise over 1 hour.
-
After 1.5 hours at reflux, add an additional portion of acetic acid (3.93 g, 65.5 mmol) in THF (12.5 mL) over 10 minutes.
-
The mixture is refluxed for an additional 1 hour.
-
Filter the mixture over Celite, rinsing with THF (150 mL).
-
The organic layer is concentrated under reduced pressure.
-
The crude mixture is taken up in EtOAc/dichloromethane/1 N NaOH and filtered for further purification.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2,4-dichloro-5-methylpyrimidine is corrosive and can cause skin burns and eye damage.
-
Zinc powder is flammable.
-
The reaction with zinc can be exothermic.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
References
Application Notes and Detailed Protocol for Suzuki Coupling with 2-Chloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction with 2-Chloro-5-methylpyrimidine. This protocol is designed for professionals in research and drug development, offering a detailed methodology, expected outcomes, and troubleshooting advice.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds which are prevalent in many pharmaceutical agents. This compound is a valuable building block in medicinal chemistry, and its successful coupling with various boronic acids opens avenues for the synthesis of novel molecular entities with potential therapeutic applications. The electron-deficient nature of the pyrimidine ring activates the C-Cl bond towards oxidative addition to a palladium catalyst, facilitating the cross-coupling reaction. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.
Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below. The reaction involves a palladium catalyst, a base, and a suitable solvent to yield the corresponding 2-aryl-5-methylpyrimidine.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂/SPhos, 1-4 mol% Pd)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, or THF, often with 10-25% water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Heating mantle or oil bath with a temperature controller
-
Condenser
-
Syringes and needles
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and any ligand.
-
Solvent Addition: Add the degassed solvent via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[1]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-methylpyrimidine.[1]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the Suzuki coupling of various chloro-heterocycles, which can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Catalyst Systems for Suzuki Coupling of Chloro-heterocycles
| Catalyst System | Catalyst Loading | Ligand Loading | Notes |
| Pd(PPh₃)₄ | 2-5 mol% | - | A common and commercially available Pd(0) source, though may be less effective for unreactive chlorides. |
| Pd(OAc)₂ / SPhos or XPhos | 1-4 mol% | 2-8 mol% | Excellent for electron-deficient heteroaryl chlorides; bulky, electron-rich ligands prevent catalyst deactivation.[1] |
| Pd₂(dba)₃ / P(t-Bu)₃ | 1-3 mol% | 2-6 mol% | A robust system for coupling aryl chlorides.[1] |
| Pd(PEPPSI)-IPr | 1-3 mol% | - | Highly active for C4-selective coupling of dichloropyridines.[1] |
Table 2: Exemplary Suzuki Coupling Reactions of Chloro-pyrimidines and Analogues
| Electrophile | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 20 (MW) | 80 |
| 2-Chloropyridine | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | KF (3) | Dioxane | 110 | 12 | 76 |
| 4,6-Dichloropyrimidine | 5-Pyrimidylboronic acid | Pd(PPh₃)₂Cl₂ (cat.) | Na₂CO₃ (cat.) | Dioxane | 95 | - | 56[2] |
| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Various Pd precatalysts (0.03) | Various bases (2) | MeOH/THF | RT | - | up to 90 |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of 2-aryl-5-methylpyrimidines via Suzuki coupling.
Caption: Experimental workflow for Suzuki coupling.
Troubleshooting
Low yields in the Suzuki coupling of this compound can arise from several factors. Here are some common issues and potential solutions:
-
Low Reactivity of the Chloride: 2-Chloropyrimidines can be less reactive than their bromo or iodo counterparts.
-
Solution: Employ more active catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] Increasing the reaction temperature may also be beneficial.
-
-
Protodeboronation of the Boronic Acid: The boronic acid can be converted back to the corresponding arene, reducing the amount available for cross-coupling.
-
Solution: Use a less aqueous solvent system or switch to the corresponding boronate ester (e.g., pinacol ester), which can be more stable.
-
-
Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct.
-
Solution: Ensure the reaction is thoroughly degassed to remove oxygen. Using a Pd(0) source or an efficient precatalyst can minimize this side reaction.[1]
-
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center and inhibit catalysis.
-
Solution: The use of bulky ligands can sterically hinder this coordination and maintain catalyst activity.
-
By following this detailed protocol and considering the provided data and troubleshooting advice, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of novel 2-aryl-5-methylpyrimidine derivatives for applications in drug discovery and development.
References
Application Notes and Protocols: 2-Chloro-5-methylpyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-chloro-5-methylpyrimidine as a versatile building block in medicinal chemistry. The protocols detailed below offer practical guidance for the synthesis and evaluation of novel therapeutic agents derived from this scaffold, with a particular focus on the development of kinase inhibitors for oncology applications.
Introduction
This compound is a key heterocyclic intermediate widely employed in the synthesis of biologically active molecules.[1][2] Its chemical structure, featuring a reactive chlorine atom at the 2-position and a methyl group at the 5-position, provides a valuable scaffold for the development of a diverse range of therapeutic agents, particularly in the fields of oncology and virology.[2] The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the C2 position, allowing for the introduction of various functionalities. Furthermore, the 5-methyl group can influence compound potency and metabolic stability. This document outlines the synthetic utility of this compound and provides detailed protocols for the synthesis of derivatives and their subsequent biological evaluation.
Synthetic Applications
The primary synthetic utility of this compound lies in its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. These reactions enable the facile introduction of a wide array of substituents at the 2-position, leading to the generation of large and diverse compound libraries for drug discovery.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of the pyrimidine ring is readily displaced by various nucleophiles, most notably anilines and other amines, to form 2-anilino-5-methylpyrimidine derivatives. This reaction is a cornerstone in the synthesis of numerous kinase inhibitors, as the anilinopyrimidine scaffold is a well-established pharmacophore for targeting the ATP-binding site of kinases such as EGFR and VEGFR-2.[3][4]
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provide an efficient method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups at the 2-position.[1] This reaction expands the accessible chemical space for structure-activity relationship (SAR) studies.
Therapeutic Applications: Kinase Inhibition in Oncology
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases that are implicated in cancer cell proliferation, survival, and angiogenesis. The anilinopyrimidine core often serves as a hinge-binding motif, crucial for potent kinase inhibition.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Mutations and overexpression of EGFR are common drivers of tumorigenesis in various cancers, including non-small cell lung cancer and colorectal cancer. Several studies have reported the synthesis of 2-anilino-5-methylpyrimidine derivatives that exhibit potent inhibitory activity against both wild-type and mutant forms of EGFR.[5][6][7]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Small molecule inhibitors targeting the ATP-binding site of VEGFR-2 have been successful in treating a range of solid tumors. The 2-anilino-5-methylpyrimidine scaffold has been successfully utilized to develop potent VEGFR-2 inhibitors.[8][9]
Data Presentation
Table 1: Anticancer Activity of 2-Anilino-5-methylpyrimidine Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| 10b | EGFR | 0.00829 | [5] |
| HepG2 | 3.56 | [5] | |
| A549 | 5.85 | [5] | |
| MCF-7 | 7.68 | [5] | |
| 4g | EGFR | 0.25 | [6] |
| MCF-7 | 5.1 | [6] | |
| HepG2 | 5.02 | [6] | |
| HCT-116 | 6.6 | [6] | |
| 4f | EGFR | 0.38 | [6] |
| 4h | EGFR | 0.39 | [6] |
| 20 | EGFR | 0.0005 | [7] |
| 16 | EGFR | 0.034 | [10] |
| 4 | EGFR | 0.054 | [10] |
| 15 | EGFR | 0.135 | [10] |
Table 2: VEGFR-2 Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | IC50 (nM) | Reference |
| 7b | 42.5 | [11] |
| 7c | 52.5 | [11] |
| 4c | 57.1 | [11] |
| 6 | 60.83 | [9] |
| 10 | 63.61 | [9] |
| 21e | 21 | [12] |
| 21b | 33.4 | [12] |
| 21c | 47.0 | [12] |
Experimental Protocols
Protocol 1: Synthesis of 2-Anilino-5-methylpyrimidine Derivatives via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of 2-anilino-5-methylpyrimidine derivatives.
Materials:
-
This compound
-
Substituted aniline
-
Solvent (e.g., isopropanol, n-butanol, or N,N-dimethylformamide)
-
Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (optional, depending on the aniline and solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the substituted aniline (1.0-1.2 eq).
-
Add the chosen solvent to the flask.
-
If required, add the base (1.5-2.0 eq).
-
Attach the reflux condenser and heat the reaction mixture to reflux (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with a cold solvent, and dried.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water or a mild aqueous base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Characterize the final product by NMR, mass spectrometry, and melting point.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol for EGFR/VEGFR-2)
This protocol outlines a general method for determining the in vitro inhibitory activity of synthesized compounds against protein kinases like EGFR and VEGFR-2 using a luminescence-based assay.
Materials:
-
Recombinant human kinase (e.g., EGFR or VEGFR-2)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.
-
In a 96-well plate, add the kinase assay buffer, the recombinant kinase, and the kinase substrate to each well.
-
Add the diluted test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature for the kinase (usually 30 °C or room temperature) for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Incubate the plate at room temperature for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: General workflow for the synthesis and biological evaluation of 2-anilino-5-methylpyrimidine derivatives.
Caption: Simplified EGFR signaling pathway and the point of inhibition by 2-anilino-5-methylpyrimidine derivatives.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by 2-anilino-5-methylpyrimidine derivatives.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 11. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Chloro-5-methylpyrimidine in Agrochemical Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [guidechem.com]
- 3. Design, Synthesis, and Herbicidal Activity of Pyrimidine-Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and fungicidal activity of novel strobilurin analogues containing substituted N-phenylpyrimidin-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Pyrimidine Derivatives from 2-Chloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the derivatization of 2-Chloro-5-methylpyrimidine, a key building block in medicinal chemistry. The protocols detailed herein focus on widely utilized palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as well as classical nucleophilic aromatic substitution. These reactions enable the synthesis of a diverse array of 2-substituted-5-methylpyrimidine derivatives, which are prominent scaffolds in the development of kinase inhibitors and other therapeutic agents.
Introduction
The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting a range of diseases, including cancer. This compound serves as a versatile starting material for the synthesis of various pyrimidine-based compounds. The chlorine atom at the 2-position is amenable to substitution through several robust chemical transformations, allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR) in drug discovery programs. This document outlines detailed protocols for key synthetic transformations and provides data on the application of the resulting derivatives as potential kinase inhibitors.
Data Presentation: Comparison of Synthetic Methodologies
The following table summarizes typical reaction conditions and yields for the derivatization of this compound and analogous chloro-heterocycles. This data is intended to provide a comparative overview to aid in the selection of the most appropriate synthetic strategy.
| Reaction Type | Coupling Partner | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Ref. |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 70-95 | [1] |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI, Et₃N | THF | Room Temp - 60 | 4-16 | 65-90 | [2] |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene | 100-110 | 8-24 | 60-85 | [3] |
| Nucleophilic Substitution | Sodium Methoxide | NaOMe | Methanol | Reflux | 2-6 | 80-95 | [4] |
| Nucleophilic Substitution | Thiophenol, K₂CO₃ | K₂CO₃ | DMF | 80 | 4-8 | 75-90 | [5] |
Experimental Protocols
Suzuki-Miyaura Cross-Coupling: Synthesis of 2-Aryl-5-methylpyrimidines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under the inert atmosphere, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-5-methylpyrimidine.
Sonogashira Coupling: Synthesis of 2-Alkynyl-5-methylpyrimidines
This protocol outlines the synthesis of 2-alkynyl-5-methylpyrimidines via a palladium and copper co-catalyzed Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.10 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
To this mixture, add this compound (1.0 mmol) and the terminal alkyne (1.1 mmol).
-
Stir the reaction mixture at room temperature or heat to 60 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the reaction to room temperature (if heated).
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-alkynyl-5-methylpyrimidine.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-methylpyrimidines
This protocol details the palladium-catalyzed amination of this compound.[3][6]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply in a glovebox
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Inside a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (10 mL).
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 8-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-methylpyrimidine derivative.
Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2-Alkoxy-5-methylpyrimidines
This protocol provides a method for the synthesis of 2-alkoxy-5-methylpyrimidines via nucleophilic substitution.[4]
Materials:
-
This compound
-
Sodium methoxide (NaOMe) (1.5 equiv)
-
Anhydrous methanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL).
-
Add sodium methoxide (1.5 mmol) to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by flash column chromatography or recrystallization to obtain the pure 2-methoxy-5-methylpyrimidine.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of pyrimidine derivatives.
Signaling Pathways
Derivatives of 2-substituted-5-methylpyrimidine have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[7][8] Two important kinase families targeted by such inhibitors are the Cyclin-Dependent Kinases (CDKs) and the p38 Mitogen-Activated Protein Kinases (MAPKs).[9]
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are crucial for the regulation of the cell cycle.[10] Their aberrant activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[11] Inhibitors of CDKs can arrest the cell cycle and induce apoptosis in cancer cells.
Caption: Simplified CDK signaling pathway and the inhibitory action of pyrimidine derivatives.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38 MAPK pathway is activated in response to cellular stress and inflammatory cytokines.[12] While it plays a role in normal cellular functions, its sustained activation can contribute to inflammation and apoptosis.[13] Inhibitors of p38 MAPK are being investigated for inflammatory diseases and certain cancers.
Caption: Overview of the p38 MAPK signaling cascade and its inhibition.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Reaction of 2-Chloro-5-methylpyrimidine with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The 2-amino-5-methylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are integral to the development of drugs targeting a wide range of diseases, most notably in oncology as kinase inhibitors. The reaction of 2-chloro-5-methylpyrimidine with primary or secondary amines is a fundamental method for synthesizing these valuable 2-aminopyrimidine derivatives. The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, facilitates the displacement of the chloride at the C2 position.
This transformation is typically achieved through two primary synthetic strategies:
-
Nucleophilic Aromatic Substitution (SₙAr): This is a direct, often uncatalyzed, reaction where the amine acts as a nucleophile, attacking the carbon bearing the chlorine atom. The reaction generally requires elevated temperatures and is performed in polar aprotic solvents. It is a straightforward and atom-economical method, particularly effective for reactions with nucleophilic aliphatic amines.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds under milder conditions than many classical methods.[1] It is especially valuable for coupling less nucleophilic amines, such as anilines and heteroaromatic amines, which often give poor yields in SₙAr reactions.[2] The reaction's versatility is enhanced by a wide array of specialized phosphine ligands that have been developed to stabilize the palladium catalyst and promote the reaction for a broad scope of substrates.[1][3]
The choice between these methods depends on the nucleophilicity of the amine, the desired reaction conditions, and functional group tolerance. The resulting 2-amino-5-methylpyrimidine products are key intermediates in the synthesis of pharmaceuticals like Metoprine, an antifolate agent, and are widely used in the discovery of novel inhibitors for cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[4][5][6]
Reaction Pathways and Mechanisms
Two principal pathways govern the amination of this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-5-methylpyrimidine
Introduction
2-Chloro-5-methylpyrimidine is a valuable heterocyclic building block in medicinal chemistry and materials science. The chlorine atom at the 2-position is susceptible to displacement, making it an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures from readily available starting materials.[1][2] The pyrimidine scaffold itself is a privileged structure found in numerous FDA-approved drugs, particularly kinase inhibitors.[3][4] This document provides detailed application notes and protocols for three key palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
General Considerations for Cross-Coupling Reactions
The success of palladium-catalyzed cross-coupling with chloropyrimidines, which are often less reactive than their bromo or iodo counterparts, depends critically on the selection of the catalyst system and reaction conditions.[5][6]
-
Catalyst/Ligand: The choice of ligand is crucial for an efficient catalytic cycle.[5] Electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.[5]
-
Base: The base plays a key role in the transmetalation step of the Suzuki and Sonogashira reactions and in the deprotonation of the amine in the Buchwald-Hartwig amination.[5][7] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu).[5]
-
Solvent: Anhydrous, deoxygenated solvents are typically used to prevent catalyst deactivation.[5] Common choices include ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming a C-C bond by coupling an organohalide with an organoboron species, such as a boronic acid or ester.[8] This reaction is widely used to synthesize biaryl and substituted heterocyclic compounds.[1][8] For this compound, this allows for the introduction of various aryl or heteroaryl substituents at the 2-position.
General Reaction Scheme & Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[6]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-Chloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Chloro-5-methylpyrimidine, a key intermediate in the pharmaceutical and agrochemical industries. The following sections detail various synthetic methods, present comparative data, and offer a standardized protocol for industrial application.
Introduction
This compound is a crucial building block in the synthesis of a variety of bioactive molecules, including anti-metabolite and anti-tumor drugs.[1] Its efficient and scalable synthesis is of significant interest for industrial chemical manufacturing. The primary and most documented route for its preparation involves the selective reduction of 2,4-dichloro-5-methylpyrimidine. This document outlines and compares several methodologies based on this common precursor.
Synthetic Approaches Overview
The predominant method for the synthesis of this compound is the selective dechlorination of 2,4-dichloro-5-methylpyrimidine using zinc powder as the reducing agent. Variations of this method exist, primarily differing in the solvent system and the presence of additives. The general reaction scheme is as follows:
Four distinct methods based on this approach are summarized below, each with its own set of reaction conditions and work-up procedures.
Comparative Data of Synthesis Methods
To facilitate the selection of the most appropriate method for industrial scale-up, the following table summarizes the quantitative data from various laboratory-scale syntheses.
| Method | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity | Key Features |
| Method 1 | 2,4-dichloro-5-methylpyrimidine (50.0 g) | Activated Zinc (59.8 g) | Water (500 mL) | 3 hours (reflux) | 78% | 95% (¹H NMR) | Utilizes water as a green solvent; straightforward work-up.[1] |
| Method 2 | 2,4-dichloro-5-methylpyrimidine (4.00 g) | Zinc powder (4.81 g), Ammonia (8.80 mL) | Benzene/Water (16.0 mL/40.0 mL) | 18 hours (reflux) | 77% | Not specified | Biphasic solvent system with ammonia; requires column chromatography.[1][2] |
| Method 3 | 2,4-dichloro-5-methylpyrimidine (50 g) | Zinc powder (50 g) | Water (500 mL) | Overnight (reflux) | 75% | Not specified | Similar to Method 1 but with a longer reaction time and recrystallization for purification.[1] |
| Method 4 | 2,4-dichloro-5-methylpyrimidine (25.0 g) | Zinc powder (30.1 g), Acetic Acid (9.21 g + 3.93 g) | THF (125 mL + 20 mL + 12.5 mL) | ~2.5 hours (reflux) | 69% | Not specified | Uses an organic solvent with acetic acid as a proton source; involves more complex reagent addition.[1] |
Detailed Experimental Protocols
Based on the comparative data, Method 1 presents a promising route for industrial scale-up due to its high yield, good purity, use of water as a solvent, and relatively simple work-up procedure.
Protocol for Scale-Up Synthesis (Based on Method 1)
Objective: To synthesize this compound on a larger scale with high efficiency and purity.
Materials:
-
2,4-dichloro-5-methylpyrimidine
-
Activated Zinc powder (acid-washed)
-
Water (demineralized)
-
Chloroform (or a suitable extraction solvent)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (or other suitable drying agent)
-
Celite
Equipment:
-
Large-scale glass reactor with reflux condenser, mechanical stirrer, and temperature probe
-
Heating mantle or steam jacket
-
Filtration apparatus (e.g., Nutsche filter)
-
Separatory funnel or liquid-liquid extraction setup
-
Rotary evaporator
Procedure:
-
Reactor Setup: Charge the reactor with 2,4-dichloro-5-methylpyrimidine (1.0 eq) and water (10 volumes).
-
Reagent Addition: Add freshly activated zinc powder (3.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC) until the starting material is consumed (typically 3-4 hours).[1]
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove excess zinc and other solids. Rinse the filter cake with the chosen extraction solvent (e.g., chloroform).[1]
-
Extraction: Transfer the filtrate to a liquid-liquid extractor or a large separatory funnel. Separate the organic phase.
-
Washing: Wash the organic phase with brine.[1]
-
Drying: Dry the organic phase over anhydrous magnesium sulfate.[1]
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): If further purification is required, the crude product can be recrystallized from a suitable solvent such as petroleum ether to yield this compound as a solid powder.[1]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
References
2-Chloro-5-methylpyrimidine: A Versatile Building Block in Organic Synthesis
Introduction
2-Chloro-5-methylpyrimidine is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its pyrimidine core, substituted with a reactive chlorine atom at the 2-position and a methyl group at the 5-position, offers a versatile scaffold for the construction of a diverse array of complex molecules. The electron-deficient nature of the pyrimidine ring activates the chlorine atom for nucleophilic displacement, while the C-Cl bond also readily participates in palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the strategic introduction of various functionalities, making this compound an attractive starting material for the synthesis of biologically active compounds, including potent kinase inhibitors.
These application notes provide a comprehensive overview of the utility of this compound in key organic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). Detailed experimental protocols for representative reactions are provided to guide researchers in leveraging this versatile building block for their synthetic campaigns.
Key Applications in Organic Synthesis
This compound serves as a linchpin in the synthesis of a multitude of organic molecules. Its applications span across various domains of chemical research and development:
-
Medicinal Chemistry: It is a common intermediate in the synthesis of pharmacologically active compounds, most notably in the development of kinase inhibitors for oncology.[1][2] The pyrimidine scaffold is adept at mimicking the hinge-binding interactions of ATP in the active site of kinases.[3]
-
Agrochemicals: The unique electronic properties of the pyrimidine ring make it a valuable component in the design of novel herbicides and fungicides.
-
Materials Science: It is utilized in the synthesis of organic dyes and pigments, where the pyrimidine core can be functionalized to tune the photophysical properties of the resulting molecules.
The reactivity of the 2-chloro substituent is the cornerstone of its synthetic utility, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.
Experimental Protocols and Data
The following sections detail representative experimental protocols for three major classes of reactions employing this compound as a substrate. The quantitative data for these reactions are summarized in the tables below for ease of comparison.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds. This compound is an excellent substrate for both Suzuki-Miyaura and Buchwald-Hartwig reactions.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a variety of organoboron reagents. This reaction is instrumental in the synthesis of biaryl and heteroaryl-pyrimidine structures.
Table 1: Suzuki-Miyaura Coupling of this compound with (4-methoxyphenyl)boronic acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 92 |
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-5-methylpyrimidine
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 128.6 mg), (4-methoxyphenyl)boronic acid (1.2 mmol, 182.4 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.6 mg).
-
Add a degassed mixture of toluene (5 mL) and water (1 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired product.
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.
Table 2: Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 88 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | 1,4-Dioxane | 100 | 18 | 82 |
Experimental Protocol: Synthesis of 5-methyl-2-(morpholin-4-yl)pyrimidine
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 128.6 mg), cesium carbonate (1.5 mmol, 488.7 mg), and tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 104.5 µL).
-
Seal the tube and heat the reaction mixture to 110 °C for 16 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution at the 2-position. This reaction is a straightforward method for introducing a variety of heteroatom nucleophiles.
Table 3: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sodium Methoxide | - | Methanol | 65 (reflux) | 6 | 95 |
| 2 | Ethanethiol | NaH | THF | 25 | 4 | 90 |
Experimental Protocol: Synthesis of 2-methoxy-5-methylpyrimidine
-
To a round-bottom flask, add a solution of sodium methoxide in methanol (25 wt%, 1.5 mmol, 0.34 mL).
-
Add this compound (1.0 mmol, 128.6 mg).
-
Heat the reaction mixture to reflux (approximately 65 °C) for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Application in Kinase Inhibitor Synthesis: The Src/Abl Signaling Pathway
A significant application of pyrimidine-based compounds is in the development of kinase inhibitors for cancer therapy. For instance, the core structure of many inhibitors targeting the Src/Abl signaling pathway, which is constitutively active in Chronic Myeloid Leukemia (CML), is a substituted pyrimidine.[1][4] The drug Dasatinib, a dual Src/Abl kinase inhibitor, effectively inhibits the downstream signaling pathways that promote cell proliferation and survival, such as the MAPK, Akt, and STAT5 pathways.[1][4]
References
- 1. 2-chloro-5-(MethoxyMethyl)pyriMidine synthesis - chemicalbook [chemicalbook.com]
- 2. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 3. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. learninglink.oup.com [learninglink.oup.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, particularly in the construction of heteroaromatic compounds that form the core of many pharmaceutical agents. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the functionalization of halopyrimidines via SNAr is a key strategy for accessing a diverse range of biologically active molecules. 2-Chloro-5-methylpyrimidine is a valuable building block in this context, allowing for the introduction of various nucleophiles at the C2-position. This document provides detailed experimental procedures for the SNAr reaction on this compound with amine nucleophiles, a common transformation in drug discovery programs.
The general reaction scheme involves the displacement of the chloride at the C2 position of the pyrimidine ring by a nucleophile. The electron-withdrawing nature of the pyrimidine nitrogens facilitates this reaction by stabilizing the intermediate Meisenheimer complex.
Key Applications in Drug Discovery
The 2-amino-5-methylpyrimidine core, synthesized through this SNAr reaction, is a key structural motif in a variety of therapeutic agents. Its importance stems from the ability of the pyrimidine ring and its substituents to engage in specific interactions with biological targets.
Diagram of the Role in Drug Development:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-methylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-5-methylpyrimidine for improved yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common method of dehalogenation of 2,4-dichloro-5-methylpyrimidine.
| Issue | Potential Cause | Recommended Solution |
| Low Yield (<70%) | Incomplete Reaction: The reaction may not have gone to completion. | - Reaction Time: Extend the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1] - Temperature: Ensure the reaction mixture is maintained at a consistent reflux temperature.[1] |
| Inactive Reducing Agent: The zinc powder may be oxidized or not sufficiently activated. | - Zinc Activation: Use freshly activated, acid-washed zinc powder for the reaction to ensure optimal reactivity.[1] | |
| Suboptimal Reagent Stoichiometry: An incorrect ratio of zinc to the starting material can lead to an incomplete reaction. | - Reagent Ratio: Use a stoichiometric excess of zinc powder (typically 3 equivalents) to ensure complete dehalogenation of the starting material.[1] | |
| Product Contamination | Presence of Starting Material: Incomplete reaction can leave unreacted 2,4-dichloro-5-methylpyrimidine in the product. | - Reaction Monitoring: As mentioned, use TLC to monitor the reaction and ensure the complete consumption of the starting material.[1] |
| Formation of Side Products: Over-reduction or other side reactions can lead to impurities. | - Control Reaction Conditions: Adhere strictly to the recommended reaction temperature and time to minimize the formation of byproducts. | |
| Inefficient Purification: The purification method may not be effectively removing impurities. | - Purification Technique: Utilize silica gel column chromatography for effective purification of the crude product. A common eluent system is a 1:1 mixture of hexane and ethyl acetate.[1][2] - Recrystallization: For further purification, recrystallization from petroleum ether can be employed to obtain a solid powder.[1] | |
| Difficulty in Product Isolation | Emulsion during Extraction: Formation of a stable emulsion during the workup can lead to product loss. | - Phase Separation: If an emulsion forms, adding brine (a saturated aqueous solution of NaCl) can help to break the emulsion and improve phase separation. |
| Product Loss during Filtration: Fine solid particles may pass through the filter paper. | - Filtration Aid: Use a pad of Celite during filtration to ensure the complete removal of fine zinc particles and other solids from the reaction mixture.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound with a good yield?
A1: The selective dehalogenation of 2,4-dichloro-5-methylpyrimidine using zinc powder in a solvent mixture is a widely reported and effective method. Yields for this method are consistently reported in the range of 75-78%.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material spot, indicating the progression of the reaction.[1]
Q3: What are the key safety precautions to consider during this synthesis?
A3: this compound is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation. It may also cause respiratory irritation.[3] Therefore, it is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: Can other chlorinating agents be used for the synthesis from a hydroxy-pyrimidine precursor?
A4: Yes, phosphorus oxychloride (POCl₃) is a common chlorinating agent used to convert 2-hydroxy-5-methylthiopyrimidine to its corresponding 2-chloro derivative.[4] This suggests its applicability for the synthesis of this compound from 2-hydroxy-5-methylpyrimidine.
Experimental Protocols
Synthesis of this compound from 2,4-dichloro-5-methylpyrimidine
This protocol is based on a commonly cited method with reported high yields.[1][2]
Materials:
-
2,4-dichloro-5-methylpyrimidine
-
Zinc powder (newly activated)
-
Water
-
Benzene or Tetrahydrofuran (THF)
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Ammonia or Acetic Acid
-
Dichloromethane or Diethyl ether (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dichloro-5-methylpyrimidine (1 equivalent) in a mixture of water and an organic solvent (e.g., benzene or THF).
-
To this stirred solution, add zinc powder (3 equivalents).
-
Add a catalyst/promoter such as ammonia or acetic acid.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 3-18 hours). Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove excess zinc and other solids. Rinse the filter cake with the organic solvent used in the reaction.
-
Separate the organic layer from the filtrate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine all organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:EtOAc=1:1 eluent) to obtain pure this compound.
Data Presentation
| Method | Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| Dehalogenation 1 | 2,4-dichloro-5-methylpyrimidine | Activated Zinc | Water | 3 hours | 78% | [1] |
| Dehalogenation 2 | 2,4-dichloro-5-methylpyrimidine | Zinc powder, Ammonia | Benzene/Water | 18 hours | 77% | [1][2] |
| Dehalogenation 3 | 2,4-dichloro-5-methylpyrimidine | Zinc powder | Water | Overnight | 75% | [1] |
| Dehalogenation 4 | 2,4-dichloro-5-methylpyrimidine | Zinc powder, Acetic Acid | THF | 2.5 hours | 69% | [1] |
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Purification of 2-Chloro-5-methylpyrimidine by Recrystallization
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the successful purification of 2-chloro-5-methylpyrimidine via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Issue | Possible Cause | Recommended Solution |
| No Crystal Formation After Cooling | The solution is not supersaturated; the concentration of this compound is too low. | Re-heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow the concentrated solution to cool slowly. |
| The chosen solvent is inappropriate; the compound is too soluble even at low temperatures. | Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Consider solvent systems like petroleum ether or a mixture of a soluble solvent and an anti-solvent. | |
| The cooling process is too rapid, preventing crystal nucleation. | Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Avoid transferring the flask directly to an ice bath after heating. | |
| The solution is supersaturated but requires a nucleation site. | "Scratch" the inside of the flask with a glass rod at the surface of the solution to create microscopic scratches that can serve as nucleation sites.[1] Add a "seed crystal" of pure this compound to the cooled solution to induce crystallization.[1] | |
| Oiling Out (Formation of a Liquid Layer Instead of Crystals) | The compound is precipitating from the solution at a temperature above its melting point. This can be due to a high concentration of impurities lowering the melting point of the mixture. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation point. Allow the solution to cool more slowly. If colored impurities are present, consider a charcoal treatment of the hot solution before cooling.[1] |
| The solvent has a very steep solubility curve for the compound. | Experiment with a different solvent or a mixed solvent system to achieve a more gradual change in solubility with temperature. | |
| Low Yield of Recovered Crystals | Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. To check for product in the mother liquor, evaporate a small sample to see if a significant amount of solid remains. If so, the bulk of the mother liquor can be concentrated and a second crop of crystals can be collected.[1] |
| Premature crystallization occurred during hot filtration (if performed). | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated with hot solvent to prevent the solution from cooling and depositing crystals prematurely. | |
| The crystals were washed with a solvent that was not cold, leading to dissolution of the product. | Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving the product. | |
| Discolored Crystals | Colored impurities are present in the crude material and are co-precipitating with the product. | If the impurities are colored, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can adsorb the desired product and reduce the yield.[1] |
| The compound itself is slightly colored. | This compound is typically a white to light yellow powder or crystal.[2][3] A slight yellow tint may be inherent to the pure compound. Compare the color to a known pure standard if available. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on available literature, petroleum ether is a commonly used and effective solvent for this purpose.[4] Solvent mixtures, such as sherwood oil and isopropyl acetate, have also been reported to be effective. A systematic solvent screening is recommended to find the optimal solvent or solvent system for your specific crude material.
Q2: My this compound is a beige powder. Can I still purify it by recrystallization?
A2: Yes. A beige or off-white color indicates the presence of impurities.[4] Recrystallization is an excellent technique for removing colored impurities. If the discoloration persists after one recrystallization, a second recrystallization or a charcoal treatment of the hot solution may be necessary.
Q3: How can I improve the purity of my this compound if a single recrystallization is insufficient?
A3: If a single recrystallization does not yield a product of the desired purity, you can perform a second recrystallization. Ensure that the crystals from the first recrystallization are completely dry before proceeding. Alternatively, if the impurities have a different polarity than the product, column chromatography could be used as an orthogonal purification step.
Q4: What is the expected melting point of pure this compound?
A4: The melting point of pure this compound is typically in the range of 92.0 to 96.0 °C.[2][3] A broad melting range or a melting point lower than this range is indicative of impurities.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound using a single solvent recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., petroleum ether, hexane, or ethanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: If the optimal solvent is not known, perform a small-scale solvent screen to identify a suitable one. A good solvent will dissolve the crude material when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a stir bar. Add a small amount of the chosen solvent and begin heating the mixture with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then reheat to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a gravity or Buchner funnel and a receiving flask with a small amount of hot solvent. Filter the hot solution quickly to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor and soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for a period. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator under vacuum.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | White to Light yellow powder to crystal | [2][3] |
| Melting Point | 92.0 to 96.0 °C | [2][3] |
| Purity (GC) | min. 98.0 % | [2] |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization | Reference |
| Petroleum Ether | Low | High | Good | [4] |
| Water | Slightly soluble | - | Poor (as a single solvent) | [5] |
| Ethanol | - | - | Potentially suitable (often a good solvent for pyrimidines) | [6] |
| Dichloromethane | Soluble | Soluble | Poor | [4] |
| Ethyl Acetate | - | - | Potentially suitable | - |
| Hexane | Low | High | Good | - |
Note: "-" indicates that specific data was not found in the searched literature. Suitability is inferred from general principles of recrystallization and the behavior of similar compounds.
Workflow Diagram
Caption: A workflow diagram illustrating the key steps in the purification of this compound by recrystallization.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. mt.com [mt.com]
- 3. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
common impurities in 2-Chloro-5-methylpyrimidine and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
The most common process-related impurity is the unreacted starting material, 2,4-dichloro-5-methylpyrimidine . Depending on the reaction and work-up conditions, other potential impurities may include 5-methylpyrimidine (from over-reduction) and 2-hydroxy-5-methylpyrimidine (from hydrolysis).
Q2: How can I assess the purity of my this compound sample?
Purity can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC).
Q3: What are the recommended storage conditions for this compound?
It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases. Keep the container tightly closed.
Q4: My purified this compound is a beige or yellow powder, is this normal?
While pure this compound is a white to light yellow crystalline powder, a beige or yellow coloration can indicate the presence of minor impurities.[1] For applications requiring high purity, further purification may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Purity Detected by HPLC/GC | Presence of unreacted starting material (2,4-dichloro-5-methylpyrimidine). | Purify the material using silica gel column chromatography or recrystallization. |
| Presence of other side-products. | Characterize the impurities using mass spectrometry and consider alternative purification strategies. | |
| Broad Melting Point Range | The sample is impure. | Purify the sample using one of the methods described in the experimental protocols below. |
| Inconsistent Reaction Yields | Impure starting material. | Assess the purity of your this compound before starting your reaction. |
| Degradation of the compound. | Ensure proper storage conditions and handle the material under an inert atmosphere if necessary. |
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol is a quick and effective way to qualitatively assess the purity of this compound and identify the presence of the common impurity, 2,4-dichloro-5-methylpyrimidine.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase: Hexane:Ethyl Acetate (1:1)
-
UV lamp (254 nm)
-
Capillary tubes or micropipette
Procedure:
-
Prepare the mobile phase by mixing hexane and ethyl acetate in a 1:1 volume ratio.
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 15 minutes.
-
Dissolve a small amount of your this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If available, prepare a standard solution of pure this compound and a solution of 2,4-dichloro-5-methylpyrimidine.
-
Using a capillary tube, spot the dissolved sample and standards onto the baseline of the TLC plate.
-
Place the TLC plate in the saturated developing chamber and allow the solvent front to ascend to near the top of the plate.
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm.
Expected Results:
-
This compound is less polar than 2,4-dichloro-5-methylpyrimidine and will therefore have a higher Rf value.
-
The presence of a spot in your sample lane that corresponds to the Rf of the 2,4-dichloro-5-methylpyrimidine standard indicates its presence as an impurity.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is effective for separating this compound from less polar and more polar impurities.
Materials:
-
Silica gel (for column chromatography)
-
Glass column
-
Mobile phase: Hexane:Ethyl Acetate (1:1)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in hexane.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the Hexane:Ethyl Acetate (1:1) mobile phase.[1]
-
Collect fractions and monitor their composition by TLC (using the method described in Protocol 1).
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Protocol 3: Purification by Recrystallization
Recrystallization is a simple and effective technique for purifying solid compounds.
Materials:
-
Crude this compound
-
Recrystallization solvent: Petroleum ether[1]
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of petroleum ether to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes. If so, perform a hot filtration to remove the charcoal.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether.
-
Dry the purified crystals under vacuum.
Visualizations
References
Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-methylpyrimidine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of 2-chloro-5-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: Why can the Suzuki coupling of this compound be challenging?
A1: The Suzuki coupling of this compound presents several challenges. Chloropyrimidines are generally less reactive than their bromo or iodo counterparts due to the strong C-Cl bond, which makes the oxidative addition step more difficult.[1][2] Additionally, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to deactivation and reduced catalytic activity.[1][2][3]
Q2: What are the most common side reactions, and how can they be minimized?
A2: The two most prevalent side reactions are protodeboronation and homocoupling.[1]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often occurring in the presence of aqueous bases.[1] To minimize this, one can use boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are less prone to this side reaction.[1]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct, often promoted by the presence of oxygen.[1] Ensuring the reaction is thoroughly degassed and using an efficient precatalyst system can significantly reduce homocoupling.[1]
-
Dehalogenation: This is a side reaction where the chlorine atom is replaced by a hydrogen atom, reducing the organic halide starting material.[4] This is less common with chlorides compared to bromides and iodides but can occur, especially with electron-deficient N-heterocyclic halides.[4]
Q3: How critical is the choice of palladium catalyst and ligand?
A3: The choice of catalyst and ligand is crucial for a successful reaction, especially with a less reactive substrate like a chloropyrimidine.[1] Highly active catalyst systems are often required.[1] Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly recommended.[1][5] These ligands help stabilize the palladium catalyst and promote the difficult oxidative addition step.[1]
Q4: Can this reaction be performed under aerobic (oxygen) conditions?
A4: It is strongly advised to run Suzuki coupling reactions under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid, both of which reduce the yield of the desired product.[1] Inadequate degassing is a common reason for low yields.[2]
Troubleshooting Guide
Problem 1: My reaction yield is very low or I'm only recovering starting material.
-
Question: I've run the reaction, but the yield is poor, and I see a lot of unreacted this compound. What should I do?
-
Answer: Low reactivity is a common issue. Consider the following adjustments:
-
Switch to a More Active Catalyst System: If you are using a standard catalyst like Pd(PPh₃)₄, it may not be active enough.[6] Switch to a more robust system using a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich ligand like SPhos, XPhos, or an NHC ligand (e.g., IPr).[1][5]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy for the oxidative addition of the C-Cl bond.[1] Consider switching to a higher-boiling solvent like dioxane or toluene if not already in use. Microwave irradiation can also be a very effective way to increase temperature and shorten reaction times.[6]
-
Optimize the Base: A strong base is often necessary. If you are using a weaker base like Na₂CO₃, consider switching to a stronger one like K₃PO₄ or Cs₂CO₃, which are frequently effective in challenging couplings.[1]
-
Ensure Anhydrous Conditions (if applicable): While some water is often necessary for the reaction, ensure your organic solvent is anhydrous if the protocol calls for it, as excess water can contribute to side reactions.
-
Problem 2: I'm seeing significant byproduct formation.
-
Question: My desired product is formed, but it's contaminated with byproducts, making purification difficult. How can I improve selectivity?
-
Answer: The identity of the byproduct is key to solving this issue.
-
If Homocoupling is Observed: This indicates a potential issue with oxygen in your system or inefficient catalyst activation. Improve your degassing procedure (e.g., use freeze-pump-thaw cycles or bubble with argon for a longer duration) and consider using a Pd(0) source directly or an efficient precatalyst.[1]
-
If Protodeboronation is Suspected: This is the loss of the boronic acid group. Switch from the boronic acid to a more stable boronic acid pinacol ester (Bpin) or a potassium trifluoroborate salt.[1]
-
If Dehalogenation is Observed: This side reaction can be promoted by certain palladium-hydride species.[4] Optimizing the base and ligand is key. Avoid strong alkoxide bases if possible and consider screening different phosphine ligands.[4]
-
Problem 3: The reaction mixture turned black immediately, and the reaction failed.
-
Question: As soon as I heated the reaction, the solution turned black, and I got no product. What does this mean?
-
Answer: The formation of black precipitate ("palladium black") often indicates catalyst decomposition.[7] While some color change is normal, rapid formation of a black solid suggests the active Pd(0) species is crashing out of solution. This can be caused by:
-
Inappropriate Ligand: The ligand may not be effectively stabilizing the palladium catalyst at the reaction temperature.
-
Oxygen Contamination: Poor degassing can lead to rapid catalyst decomposition.
-
High Temperatures: While heat is needed, excessively high temperatures can accelerate decomposition. Try lowering the temperature slightly or screening a more thermally stable catalyst system.
-
Key Parameter Optimization & Data Tables
The optimal conditions for Suzuki coupling are highly substrate-dependent. The following tables provide a starting point for optimization based on literature for similar heteroaryl chlorides.
Table 1: Recommended Catalyst Systems for Heteroaryl Chlorides
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
|---|---|---|---|
| Pd₂(dba)₃ | SPhos / XPhos | 1 - 3 | Highly active for challenging C-Cl bond activation.[1] |
| Pd(OAc)₂ | P(t-Bu)₃ | 1 - 3 | A bulky, electron-rich phosphine that is effective for aryl chlorides.[8] |
| (IPr)Pd(allyl)Cl | None | 1 - 2 | An air- and moisture-stable NHC-Pd precatalyst with high activity.[5] |
| Pd(dppf)Cl₂ | None | 2 - 5 | A common and effective catalyst, though may be less active than Buchwald systems for this substrate.[6] |
| Pd(PPh₃)₄ | None | 3 - 5 | Often used but may require higher temperatures and longer reaction times for chloropyrimidines.[6] |
Table 2: Common Bases for Suzuki Coupling
| Base | Strength | Common Solvents | Notes |
|---|---|---|---|
| K₃PO₄ | Strong | Toluene, Dioxane | Frequently effective for difficult couplings of heteroaryl chlorides.[1] |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Often provides good results but is more expensive.[1] |
| K₂CO₃ | Moderate | Dioxane/H₂O, EtOH/H₂O | A standard and reliable choice, often used in microwave-assisted reactions.[1][6] |
| KF | Moderate | THF, Dioxane | Can be effective, especially when substrates are base-sensitive.[8] |
Detailed Experimental Protocol (General Starting Point)
This protocol is a generalized starting point and should be optimized for your specific boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents, 2 mol%)
-
SPhos (0.04 equivalents, 4 mol%)
-
K₃PO₄ (2.0 - 3.0 equivalents)
-
Anhydrous Dioxane or Toluene
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos.
-
Seal the Schlenk flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.
-
Add the catalyst and ligand to the reaction flask under a positive flow of inert gas.
-
Add anhydrous dioxane (or toluene) via syringe.
-
Degas the resulting suspension by bubbling argon through the mixture for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. For microwave reactions, a typical starting point is 100-120 °C for 15-30 minutes.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Guides (Diagrams)
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-Chloro-5-methylpyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-5-methylpyrimidine in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during cross-coupling reactions with this compound?
A1: The most prevalent side reactions when using this compound as a substrate in cross-coupling reactions include:
-
Hydrodechlorination (or Dehalogenation): The chloro group is replaced by a hydrogen atom, leading to the formation of 5-methylpyrimidine. This is a common issue with chloroarenes, especially with prolonged reaction times or in the presence of hydride sources.
-
Homocoupling of the Coupling Partner: This is particularly common in Suzuki-Miyaura reactions, where the boronic acid couples with itself to form a biaryl byproduct. This can be promoted by the presence of oxygen.
-
Hydrolysis of this compound: Under certain conditions, especially with aqueous bases at elevated temperatures, the chloro group can be substituted by a hydroxyl group, yielding 2-hydroxy-5-methylpyrimidine.
-
Formation of Diarylated Pyrimidines: In cases where the initial product of the cross-coupling still possesses reactive sites, a second coupling event can occur, leading to diarylated pyrimidine byproducts.
Q2: Why is this compound a challenging substrate for cross-coupling reactions?
A2: this compound can be a challenging substrate due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds in the oxidative addition step of the catalytic cycle. This often necessitates more forcing reaction conditions (higher temperatures, more active catalysts), which can in turn promote side reactions.
Q3: How can I minimize the hydrodechlorination of this compound?
A3: To minimize hydrodechlorination, consider the following strategies:
-
Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor dechlorination.
-
Choice of Base and Solvent: Use anhydrous solvents and non-coordinating bases where possible. The presence of water or protic solvents can sometimes contribute to this side reaction.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands that can promote the desired cross-coupling pathway over competing side reactions.
Q4: What are the best practices to reduce homocoupling of the boronic acid in a Suzuki-Miyaura coupling with this compound?
A4: To suppress the homocoupling of boronic acids, the following measures are recommended:
-
Degas Solvents Thoroughly: Remove dissolved oxygen from the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen). Oxygen is known to promote the oxidative homocoupling of boronic acids.
-
Use a Slight Excess of the Boronic Acid: A small excess of the boronic acid can sometimes help to favor the cross-coupling reaction over homocoupling.
-
Control the Stoichiometry of the Base: The choice and amount of base can influence the rate of transmetalation versus homocoupling. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Inefficient oxidative addition of this compound. | - Use a more active palladium catalyst (e.g., a pre-catalyst with a bulky, electron-rich ligand like XPhos or SPhos).- Increase the reaction temperature.- Screen different solvents (e.g., dioxane, toluene, DMF). |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | - Ensure thorough degassing of all solvents and reagents.- Maintain a positive pressure of an inert gas throughout the reaction. |
| Formation of 5-methylpyrimidine (Dechlorination) | Prolonged reaction time or inappropriate base/solvent. | - Monitor the reaction closely and work it up promptly upon completion.- Use anhydrous solvents and consider a weaker, non-nucleophilic base. |
| Formation of 2-hydroxy-5-methylpyrimidine | Hydrolysis of the starting material. | - Use anhydrous conditions.- If an aqueous base is necessary, consider running the reaction at a lower temperature. |
Buchwald-Hartwig Amination
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Conversion | Inactive catalyst or suboptimal reaction conditions. | - Use a pre-formed, air-stable palladium catalyst.- Employ a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).- Screen different strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄).- Increase the reaction temperature. |
| Dechlorination of Starting Material | Side reaction competing with amination. | - Optimize the choice of ligand and base to favor the C-N bond formation.- Reduce the reaction time. |
| Low Yield with Primary Amines | Competitive side reactions are more prevalent with primary amines. | - Use a more specialized catalyst system designed for primary amines.- Carefully optimize the reaction temperature and time. |
Sonogashira Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Alkynylated Product | Low reactivity of the C-Cl bond. | - Use a more active palladium catalyst and consider a copper(I) co-catalyst (e.g., CuI).- Higher reaction temperatures are often necessary for chloroarenes.- Screen different amine bases (e.g., triethylamine, diisopropylethylamine). |
| Homocoupling of the Terminal Alkyne (Glaser Coupling) | Copper-catalyzed side reaction, often in the presence of oxygen. | - Perform the reaction under strictly anaerobic conditions.- Consider using a copper-free Sonogashira protocol.- Add the alkyne slowly to the reaction mixture. |
| Decomposition of Starting Materials or Products | High reaction temperatures. | - If possible, use a more active catalyst that allows for lower reaction temperatures.- Minimize the reaction time. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and should be optimized for the specific amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-3 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 1-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling and Side Reactions
Caption: Catalytic cycle of Suzuki-Miyaura coupling with competing side reactions.
Troubleshooting Logic for Low Yield in Cross-Coupling
Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.
troubleshooting failed reactions involving 2-Chloro-5-methylpyrimidine
Welcome to the Technical Support Center for 2-Chloro-5-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in a variety of cross-coupling and substitution reactions. The most prevalent transformations include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, typically with aryl or heteroaryl boronic acids.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl or N-heteroaryl pyrimidines by forming carbon-nitrogen bonds.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): For the displacement of the chloride with various nucleophiles such as amines, alkoxides, and thiols.[3][4]
Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the potential causes and solutions?
A2: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. Here's a breakdown of common issues and how to address them:
-
Inactive Catalyst: The Pd(0) active species may not be generated efficiently from the precatalyst, or it may have decomposed.
-
Solution: Use a high-quality palladium precatalyst and an appropriate phosphine ligand. Ensure all reagents and solvents are properly degassed to prevent catalyst oxidation.[5]
-
-
Inappropriate Base: The choice of base is critical for the transmetalation step.
-
Solution: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective, especially for less reactive boronic acids.[5]
-
-
Protodeboronation of the Boronic Acid: The boronic acid can be sensitive to aqueous basic conditions, leading to its decomposition.
-
Solution: Use anhydrous solvents or consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.
-
-
Low Reaction Temperature: The oxidative addition of the C-Cl bond to the palladium catalyst can be slow.
Q3: My Buchwald-Hartwig amination is sluggish or failing. What should I troubleshoot?
A3: Challenges in Buchwald-Hartwig aminations with this compound often relate to the catalyst system and reaction conditions.
-
Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction.
-
Solution: For challenging couplings with less reactive amines, consider using bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos.[8]
-
-
Base Selection: The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, potentially with higher reaction temperatures.[1]
-
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center and inhibit catalysis.
-
Solution: Employing sterically hindered ligands can help prevent catalyst inhibition.
-
Q4: I am seeing significant amounts of homocoupling byproducts in my Suzuki reaction. How can I minimize this?
A4: Homocoupling of the boronic acid is a common side reaction.
-
Presence of Oxygen: Dissolved oxygen can promote the homocoupling pathway.
-
Solution: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Inefficient Reduction of Pd(II) Precatalyst: Some Pd(II) precatalysts can initiate homocoupling during their reduction to the active Pd(0) species.
-
Solution: Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst.
-
Q5: What are the key considerations for a successful Nucleophilic Aromatic Substitution (SNAr) reaction with this compound?
A5: Successful SNAr reactions hinge on the nucleophilicity of the attacking species and the reaction conditions.
-
Nucleophile Strength: The reaction is favored by strong nucleophiles.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to solvate the nucleophile and facilitate the reaction.
-
Temperature: Heating is often required to overcome the activation energy of the reaction.
-
Base: For nucleophiles like alcohols or thiols, a base is needed to generate the more nucleophilic alkoxide or thiolate.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
This workflow provides a systematic approach to troubleshooting low yields in Suzuki-Miyaura coupling reactions involving this compound.
Failed Buchwald-Hartwig Amination
This decision tree guides the user through troubleshooting a failed Buchwald-Hartwig amination reaction.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for common transformations involving this compound and analogous chloropyrimidines. Note that optimal conditions can vary based on the specific coupling partners and should be optimized for each reaction.
Table 1: Suzuki-Miyaura Coupling of Chloro-pyrimidines with Arylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-85 |
| Pd₂(dba)₃ (1-2) | P(t-Bu)₃ (2-4) | KF (3) | THF | 50-65 | 12-18 | 70-90 |
| XPhos Pd G3 (1-2) | - | K₃PO₄ (2) | Toluene | 80-100 | 2-8 | >90 |
| PEPPSI™-IPr (1-3) | - | K₂CO₃ (2) | t-BuOH | 80 | 6-12 | 85-95 |
Table 2: Buchwald-Hartwig Amination of Chloro-pyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100-110 | 12-24 | 75-95 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12-24 | 70-90 |
| Xantphos Pd G3 (5) | - | DBU (2) | MeCN/Toluene | 140 | 1 | 60-80 |
Table 3: Nucleophilic Aromatic Substitution of Chloro-pyrimidines
| Nucleophile | Base (equiv) | Solvent | Temp (°C) | Time | Typical Yield (%) |
| Primary/Secondary Amine | - or K₂CO₃ (2) | PEG-400 | 120 | 5 min | >90[9] |
| Alcohol (ROH) | NaH or KOtBu (1.2) | THF or DMF | 25-80 | 2-12 h | 70-95 |
| Thiol (RSH) | K₂CO₃ or Et₃N (1.5) | DMF | 25-60 | 1-6 h | 80-98 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general procedure that should be optimized for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Primary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Glovebox or Schlenk line
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried reaction vessel.
-
Add the base, this compound (1.0 mmol), and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent to the vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution of this compound with an Amine
This protocol describes a general procedure for SNAr with an amine nucleophile.
Materials:
-
This compound
-
Amine (2 equivalents)
-
Solvent (e.g., PEG-400 or DMSO)
-
Reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
In a reaction vial, combine this compound (1.0 mmol) and the amine (2.0 mmol).
-
Add the solvent (e.g., 2-3 mL of PEG-400).
-
Heat the mixture with stirring to 120 °C.[9]
-
Monitor the reaction by TLC or LC-MS. The reaction is often rapid.
-
After completion, cool the reaction to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate or dichloromethane) and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography if necessary.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Chloro-5-methylpyrimidine Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-chloro-5-methylpyrimidine to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is also recommended to protect the compound from light and moisture.[3][4] For extended storage, refrigeration is advisable.
Q2: What are the visible signs of this compound decomposition?
A2: While chemical degradation can occur without visible changes, signs of decomposition may include a change in color (e.g., yellowing), the development of an unusual odor, or a change in the physical state of the compound. However, analytical testing is necessary to confirm any degradation.
Q3: What are the known decomposition products of this compound?
A3: Under thermal stress or in the event of a fire, this compound can decompose to produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3] Hydrolysis, particularly in acidic or basic conditions, can lead to the formation of 5-methyl-2-pyrimidone.
Q4: Is it safe to store this compound in any type of container?
A4: It is crucial to store this compound in a tightly closed, non-reactive container, such as amber glass bottles, to protect it from light and moisture. Ensure the container material is compatible with chlorinated organic compounds.
Q5: What substances are incompatible with this compound?
A5: this compound should be stored away from strong oxidizing agents.[3] Contact with incompatible materials can accelerate decomposition and should be avoided.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound leading to reduced purity and the presence of impurities. | 1. Verify the purity of the compound using a suitable analytical method like HPLC or GC-MS. 2. If degradation is confirmed, use a fresh batch of the compound. 3. Review and optimize your storage and handling procedures. |
| Change in physical appearance (e.g., color) | Exposure to light, moisture, or elevated temperatures. | 1. Discard the sample as its purity may be compromised. 2. Ensure future samples are stored in a dark, dry, and cool environment. 3. Use a desiccator to minimize moisture exposure. |
| Unexpected peaks in analytical chromatogram | Presence of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products and their retention times. 2. Develop and validate a stability-indicating analytical method. |
Experimental Protocols
Protocol for Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[1][5][6][7]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method.
| Stress Condition | Reagents | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 N NaOH | Room Temperature | 8 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | None (solid state) | 105°C | 48 hours |
| Photolytic | None (in solution) | Room Temperature | 24 hours |
Protocol for Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound and its degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Workflow for Preventing Decomposition
Caption: A workflow diagram illustrating the key steps to prevent the decomposition of this compound.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Frontiers | Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 [frontiersin.org]
- 3. This compound | C5H5ClN2 | CID 581719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. medcraveonline.com [medcraveonline.com]
- 6. ajrconline.org [ajrconline.org]
- 7. ajrconline.org [ajrconline.org]
Technical Support Center: Purity Analysis of 2-Chloro-5-methylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for assessing the purity of 2-Chloro-5-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for determining the purity of this compound?
A1: The most common methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment by identifying and quantifying impurities.
Q2: What is a typical purity specification for this compound?
A2: Commercially available this compound is often supplied with a purity of ≥98.0% as determined by GC or >96.0% by HPLC.[1] A certificate of analysis for one batch showed a purity of 99.93% by HPLC.[2]
Q3: What are the potential impurities I should be aware of when analyzing this compound?
A3: A common process-related impurity is the starting material, 2,4-dichloro-5-methylpyrimidine, from its synthesis.[3] Other potential impurities could include isomers, byproducts of the chlorination reaction, or residual solvents. Forced degradation studies can help identify potential degradation products that may arise under stress conditions such as heat, light, acid, and base hydrolysis, or oxidation.[4][5][6]
Q4: Can I use NMR to quantify the purity of this compound?
A4: Yes, Quantitative NMR (qNMR) can be a very accurate method for purity determination. By integrating the signals of this compound and comparing them to a certified internal standard, a precise purity value can be calculated. The 1H NMR spectrum should be consistent with the structure of the molecule.[2]
Q5: Where can I find spectral data for this compound?
A5: Spectral data, including 1H NMR, 13C NMR, Mass Spectrum, and IR spectra, are available in various chemical databases such as PubChem and ChemicalBook.[4][7]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general reverse-phase HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and water (e.g., 60:40 v/v). Adjust the pH to approximately 3.0 with phosphoric acid. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the sample of this compound to be tested at the same concentration as the standard solution using the mobile phase as the diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a general GC-MS method for the identification and quantification of volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the chosen solvent to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
-
-
Analysis: Inject the sample into the GC-MS system. Identify impurities by comparing their mass spectra to a spectral library and quantify them based on their peak areas relative to the main peak.
Quantitative Data Summary
| Analytical Method | Parameter | Typical Value | Reference |
| HPLC | Purity | >96.0% - 99.93% | [1][2] |
| Limit of Detection (LOD) | Estimated: 0.01% | - | |
| Limit of Quantification (LOQ) | Estimated: 0.03% | - | |
| GC | Purity | ≥98.0% | |
| Limit of Detection (LOD) | Estimated: 0.005% | - | |
| Limit of Quantification (LOQ) | Estimated: 0.015% | - | |
| NMR | Purity | >95% (by 1H NMR) | [3] |
Note: LOD and LOQ values are estimated based on typical performance for these methods and may vary depending on the specific instrumentation and method parameters.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Column degradation. 2. Interaction of the basic pyrimidine ring with acidic silanols on the column packing. 3. Column overload. | 1. Replace the column. 2. Use a base-deactivated column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 3. Reduce the sample concentration. |
| Ghost Peaks | 1. Carryover from previous injection. 2. Contaminated mobile phase. | 1. Implement a needle wash step with a strong solvent. 2. Prepare fresh mobile phase. |
| Drifting Baseline | 1. Column temperature fluctuations. 2. Mobile phase not in equilibrium with the column. | 1. Use a column oven to maintain a constant temperature. 2. Allow sufficient time for the column to equilibrate with the mobile phase. |
| Extra Peaks (Impurities) | 1. Sample degradation. 2. Presence of synthesis-related impurities (e.g., 2,4-dichloro-5-methylpyrimidine). | 1. Prepare fresh samples and store them appropriately. 2. Use a reference standard of the potential impurity to confirm its identity by retention time. |
GC-MS Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | 1. Active sites in the injector liner or column. 2. Sample overload. | 1. Use a deactivated liner and/or a more inert column. 2. Dilute the sample. |
| No Peaks or Low Signal | 1. Leak in the system. 2. Incorrect injection parameters. | 1. Check for leaks at all fittings. 2. Verify injector temperature and split ratio. |
| Mass Spectrum Mismatch | 1. Co-eluting peaks. 2. Background interference. | 1. Improve chromatographic resolution by adjusting the temperature program or using a different column. 2. Check for column bleed or other sources of contamination. |
Visualizations
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for GC-MS Impurity Analysis.
Caption: Relationship between methods and purity assessment.
References
- 1. 2,4-Dichloro-5-methylpyrimidine [oakwoodchemical.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Page loading... [guidechem.com]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. 22536-61-4|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Synthesis of 2-Chloro-5-methylpyrimidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-5-methylpyrimidine and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the prevalent method of reducing 2,4-dichloro-5-methylpyrimidine with zinc powder.
Issue 1: Low or No Yield of this compound
Q: I am getting a low yield or no desired product in the reduction of 2,4-dichloro-5-methylpyrimidine using zinc. What are the possible causes and solutions?
A: Low yields in this reduction can stem from several factors related to the reagents, reaction conditions, and work-up procedure.
-
Inactive Zinc Powder: The activity of the zinc powder is crucial for the success of this reaction. If the zinc is old or has been exposed to air, it may have an oxide layer that prevents it from reacting effectively.
-
Solution: Activate the zinc powder before use. A common method is to wash it with an acid (e.g., dilute HCl) to remove the oxide layer, followed by washing with water, ethanol, and ether to dry it completely.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, you can try extending the reaction time or gently heating the mixture if the protocol allows.
-
-
Suboptimal Temperature: The reaction temperature can influence the rate and efficiency of the reduction.
-
Solution: Ensure the reaction is maintained at the optimal temperature as specified in the protocol. For reflux conditions, ensure a steady and controlled reflux is achieved.
-
-
Product Loss During Work-up: this compound is soluble in some organic solvents and slightly soluble in water.[1] Significant product loss can occur during the extraction and purification steps.
-
Solution: Use a suitable extraction solvent like dichloromethane or ethyl acetate. Perform multiple extractions to ensure maximum recovery of the product from the aqueous layer. Be cautious during the concentration step to avoid loss of the product due to its volatility.
-
Issue 2: Formation of Impurities and Side Products
Q: My final product is contaminated with impurities. What are the likely side reactions, and how can I minimize them?
A: The formation of byproducts is a common challenge. Understanding the potential side reactions can help in devising strategies to minimize them.
-
Over-reduction: While the goal is to selectively reduce the chloro group at the 4-position, over-reduction can lead to the formation of 5-methylpyrimidine.
-
Solution: Use the stoichiometric amount of zinc powder as recommended in the protocol. Avoid excessively long reaction times. Monitor the reaction closely by TLC to stop it once the starting material is consumed.
-
-
Formation of Hydroxypyrimidines: In aqueous media, hydrolysis of the chloro group can occur, leading to the formation of 2-hydroxy-5-methylpyrimidine or 4-hydroxy-5-methylpyrimidine.
-
Solution: If hydrolysis is a significant issue, consider running the reaction in a non-aqueous solvent system if the protocol allows. Control the pH of the reaction mixture, as highly acidic or basic conditions can promote hydrolysis.
-
-
Pyrimidine Ring Opening: The pyrimidine ring can be susceptible to cleavage under harsh acidic or alkaline conditions, leading to a complex mixture of degradation products.[2][3]
-
Solution: Maintain the reaction under controlled pH conditions. Avoid using strong acids or bases during the work-up. If the reaction is performed in an acidic medium like acetic acid, ensure the temperature is controlled to prevent decomposition.
-
Issue 3: Difficulties in Product Purification
Q: I am facing challenges in purifying this compound. What are the recommended purification methods?
A: Purification can be challenging due to the presence of unreacted starting materials, side products, and residual zinc.
-
Removal of Zinc: The fine zinc powder can be difficult to remove completely by simple filtration.
-
Solution: Filter the reaction mixture through a pad of Celite or diatomaceous earth to effectively remove the fine zinc particles.[4]
-
-
Chromatography: If the crude product contains impurities with similar polarity to the desired product, simple recrystallization may not be sufficient.
-
Recrystallization: For removing minor impurities and obtaining a crystalline solid, recrystallization is a good final purification step.
-
Solution: Petroleum ether is a suitable solvent for the recrystallization of this compound.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of ammonia in some synthetic protocols for this compound?
A1: In some procedures, ammonia is added to the reaction mixture. It can act as a base to neutralize any acidic byproducts, such as HCl, that may be formed during the reaction. This can help to prevent acid-catalyzed side reactions like pyrimidine ring opening.[4]
Q2: Can I use a different chlorinating agent instead of POCl₃ for the synthesis of dichloropyrimidine precursors?
A2: While phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for converting hydroxypyrimidines to chloropyrimidines, other reagents like phosgene or its equivalents can also be used.[5][6] However, the reaction conditions and safety precautions will vary significantly. It is essential to consult the literature for specific protocols and safety data when using alternative chlorinating agents.
Q3: Is the Vilsmeier-Haack reaction suitable for the synthesis or modification of this compound?
A3: The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] While it can be used to introduce a formyl group onto a pyrimidine ring, its direct application for the synthesis of this compound is not a standard route. Challenges in using this reaction on pyrimidine systems can include the need for activating groups on the ring and the possibility of side reactions like recyclization.[9][10]
Q4: What are the key safety precautions when working with this compound and its precursors?
A4: this compound and its precursors, such as 2,4-dichloro-5-methylpyrimidine and POCl₃, are hazardous chemicals. It is crucial to handle them with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each chemical before use for detailed safety information.[11]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for different methods of synthesizing this compound from 2,4-dichloro-5-methylpyrimidine.
| Method | Reducing Agent | Solvent System | Temperature | Reaction Time | Yield | Reference |
| 1 | Zinc Powder | Water | Reflux | 3 hours | 78% | [4] |
| 2 | Zinc Powder | Benzene/Water/Ammonia | Reflux | 18 hours | 77% | [1][4] |
| 3 | Zinc Powder | Water | Reflux | Overnight | 75% | [4] |
| 4 | Zinc Powder | THF/Acetic Acid | Reflux | 2.5 hours | 69% | [4] |
Experimental Protocols
Method 1: Reduction of 2,4-dichloro-5-methylpyrimidine with Zinc in Water [4]
-
Combine 2,4-dichloro-5-methylpyrimidine (50.0 g, 307 mmol) and freshly activated zinc powder (59.8 g, 920 mmol) in water (500 mL).
-
Heat the suspension at reflux for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite and rinse the pad with chloroform (500 mL).
-
Separate the phases of the filtrate and wash the organic phase with brine (300 mL).
-
Dry the organic phase over MgSO₄, filter, and concentrate under vacuum to obtain the product.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low product yield.
Logic Diagram for Side Product Formation
Caption: Potential side products and their causes.
References
- 1. This compound | 22536-61-4 [chemicalbook.com]
- 2. Ready ring-opening of some pyrimidine derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. Acid-catalysed ring-cleavage of some pyrimidine derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Page loading... [guidechem.com]
- 5. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
Technical Support Center: Workup Procedures for Reactions Containing 2-Chloro-5-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-5-methylpyrimidine. The following information is designed to address specific issues that may be encountered during the workup of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure after a reaction involving this compound?
A typical aqueous workup involves quenching the reaction, followed by extraction and purification. The specific solvents and reagents will depend on the nature of your reaction, but a general protocol is as follows:
-
Quenching: The reaction mixture is cooled to room temperature and then quenched, often by the addition of water or a saturated aqueous solution like ammonium chloride (NH₄Cl).
-
Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether (Et₂O). This process is typically repeated multiple times to ensure complete extraction.
-
Washing: The combined organic layers are washed with water and then with brine (saturated aqueous NaCl solution) to remove residual water and inorganic salts.
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude product is then purified, commonly by silica gel column chromatography or recrystallization.
Q2: My product appears to be water-soluble, leading to low extraction efficiency. What can I do?
If your product has significant water solubility, consider the following modifications to the standard extraction procedure:
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This increases the polarity of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.
-
Continuous Extraction: For highly water-soluble compounds, a continuous liquid-liquid extraction apparatus can be more efficient than multiple discrete extractions.
-
Solvent Choice: Use a more polar extraction solvent that is still immiscible with water, such as n-butanol, if your product's polarity is the issue.
Q3: I am observing an emulsion during the extraction process. How can I resolve this?
Emulsions are a common issue when working with pyrimidine-containing compounds. To break an emulsion:
-
Add a small amount of brine to the separatory funnel and swirl gently.
-
Filter the entire mixture through a pad of Celite.
-
If the emulsion persists, allow the mixture to stand for an extended period, or gently warm it.
-
Centrifugation can also be an effective method for separating the layers.
Q4: What are some common side products in reactions with this compound, and how can I remove them during workup?
In cross-coupling reactions like Suzuki or Buchwald-Hartwig, common side products include:
-
Homocoupling products: These arise from the self-coupling of the boronic acid (in Suzuki reactions) or the amine (in Buchwald-Hartwig reactions).
-
Protodeboronation products: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water.[1]
-
Unreacted starting materials: Incomplete reactions will leave residual this compound and the other coupling partner.
These impurities can often be removed by silica gel column chromatography. Careful selection of the eluent system is crucial for achieving good separation.
Troubleshooting Guides
Low Yield After Workup
If you are experiencing a low yield of your desired product, consider the potential issues outlined in the table below.
| Symptom | Potential Cause | Troubleshooting Step |
| Low mass of crude product | Incomplete reaction | Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion before starting the workup. |
| Product loss during extraction | - Ensure the pH of the aqueous layer is optimized for your product's solubility. - Use a different extraction solvent. - Perform more extractions (e.g., 3-5 times). | |
| Product is volatile | Use caution during solvent removal (rotoevaporation). Avoid high temperatures and excessive vacuum. | |
| Significant amount of starting material in crude product | Incomplete reaction | Optimize reaction conditions (temperature, time, catalyst loading). |
| Catalyst deactivation | Ensure the reaction is performed under an inert atmosphere and with properly degassed solvents.[1] | |
| Multiple unidentified spots on TLC of crude product | Formation of side products | - Adjust reaction conditions to minimize side reactions. - Develop a more effective purification strategy, such as a different column chromatography eluent system or recrystallization solvent. |
| Product is not crystallizing during recrystallization | Incorrect solvent choice | Screen a variety of solvents or solvent mixtures. |
| Presence of impurities | Purify the crude product by column chromatography before attempting recrystallization. |
Experimental Protocols
General Workup Protocol for a Suzuki Coupling Reaction
This protocol is a generalized procedure and may require optimization for your specific reaction.
-
Reaction Quenching: After cooling the reaction mixture to room temperature, add water to quench the reaction.
-
Extraction: Dilute the mixture with an organic solvent like ethyl acetate (EtOAc) and transfer to a separatory funnel. Separate the layers and extract the aqueous layer two more times with EtOAc.[2]
-
Washing: Combine the organic layers and wash with water, followed by a wash with saturated aqueous NaCl (brine).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).[3]
Visualizing the Workflow
A standard workup procedure can be visualized as a sequential process.
Caption: A generalized experimental workflow for the workup and purification of a reaction product.
For troubleshooting, a decision-tree approach can be helpful to diagnose and resolve common issues encountered during the workup.
Caption: A decision tree for troubleshooting low yields during the workup procedure.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-5-methylpyrimidine and 2-chloropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-chloro-5-methylpyrimidine and 2-chloropyridine in nucleophilic aromatic substitution (SNAr) reactions. A comprehensive understanding of the relative reactivity of these two common heterocyclic building blocks is essential for the strategic design and optimization of synthetic routes in medicinal chemistry and materials science. This document synthesizes theoretical principles and experimental data to provide a clear comparison of their performance.
Executive Summary
In nucleophilic aromatic substitution reactions, This compound is significantly more reactive than 2-chloropyridine . The heightened reactivity of the pyrimidine system is primarily attributed to the presence of a second nitrogen atom within the aromatic ring. This additional nitrogen atom has a profound electron-withdrawing effect, which further activates the ring towards nucleophilic attack and provides enhanced stabilization of the key reaction intermediate. While the methyl group in this compound is weakly electron-donating and slightly attenuates this reactivity compared to its unsubstituted counterpart, the intrinsic reactivity of the pyrimidine core ensures a substantial reactivity advantage over 2-chloropyridine.
Theoretical Basis of Reactivity
The propensity of an aromatic halide to undergo nucleophilic substitution is largely governed by the stability of the intermediate formed during the reaction, known as the Meisenheimer complex. The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group, which leads to the formation of this negatively charged intermediate.
For both 2-chloropyridine and this compound, nucleophilic attack at the 2-position is favored because the negative charge of the resulting Meisenheimer complex can be effectively delocalized onto the adjacent ring nitrogen atom(s) through resonance. This delocalization stabilizes the high-energy intermediate, thereby lowering the activation energy of the reaction.
The presence of the second nitrogen atom in the pyrimidine ring at the 3-position provides an additional and powerful electron-withdrawing inductive effect, further polarizing the C2-Cl bond and making the carbon atom more electrophilic. More importantly, this second nitrogen atom contributes to a greater overall electron deficiency of the ring system, which significantly stabilizes the anionic Meisenheimer intermediate. As a result, the activation energy for the formation of the intermediate is substantially lower for 2-chloropyrimidine derivatives compared to their 2-chloropyridine counterparts.
The methyl group at the 5-position of this compound is an electron-donating group. Through a hyperconjugative effect, it slightly increases the electron density of the pyrimidine ring, which marginally destabilizes the anionic Meisenheimer intermediate. Consequently, this compound is expected to be slightly less reactive than unsubstituted 2-chloropyrimidine. However, this deactivating effect is minor compared to the substantial activating effect of the second ring nitrogen.
Quantitative Reactivity Comparison
Kinetic studies on the reaction of 2-chloropyrimidine with various nucleophiles have been conducted. For instance, the second-order rate constant for the reaction of 2-chloropyrimidine with piperidine in 100% ethanol at 50°C has been reported. While a direct value for 2-chloropyridine under these exact conditions is unavailable, computational studies on the reaction of chloropyridine isomers with piperidine show a higher activation energy for 2-chloropyridine compared to 4-chloropyridine, underscoring the influence of substituent position on reactivity[2].
The following table summarizes available kinetic data for 2-chloropyrimidine and provides a qualitative comparison with 2-chloropyridine based on established principles.
| Compound | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 2-Chloropyrimidine | Piperidine | 100% Ethanol | 50 | ~9.6 x 10⁻³[3] | High |
| 2-Chloropyrimidine | Dimethylamine | 100% Ethanol | 50 | ~1.2 x 10⁻²[3] | High |
| This compound | - | - | - | Expected to be slightly lower than 2-chloropyrimidine | High |
| 2-Chloropyridine | Piperidine | - | - | Significantly lower than 2-chloropyrimidine | Low |
Experimental Protocols
To provide a practical framework for comparing the reactivity of these two substrates, the following general experimental protocol for a nucleophilic aromatic substitution reaction with a common amine nucleophile, piperidine, is provided. Due to the significant difference in reactivity, the reaction with 2-chloropyridine will likely require more forcing conditions (higher temperature and/or longer reaction time) to achieve a comparable conversion to the reaction with this compound.
General Procedure for the Reaction with Piperidine:
Materials:
-
This compound or 2-chloropyridine (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) or triethylamine (NEt₃) as a base (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN) as solvent
-
Standard laboratory glassware for reactions under an inert atmosphere
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the chloro-heterocycle (1.0 mmol), the amine nucleophile (1.2 mmol), and the base (2.0 mmol).
-
Add the anhydrous solvent (5-10 mL).
-
Stir the reaction mixture at the desired temperature. For this compound, the reaction may proceed at room temperature or with gentle heating (e.g., 50-80 °C). For 2-chloropyridine, a higher temperature (e.g., 100-150 °C) will likely be necessary.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted product.
Visualization of Reaction Mechanisms
The following diagrams illustrate the signaling pathways for the nucleophilic aromatic substitution on 2-chloropyridine and this compound, highlighting the stabilization of the Meisenheimer intermediate.
Caption: SNAr mechanism for 2-chloropyridine.
Caption: SNAr mechanism for this compound.
Conclusion
References
A Comparative Guide to 2-Chloro-5-methylpyrimidine and 2-Chloro-5-trifluoromethylpyrimidine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold remains a cornerstone for the synthesis of a vast array of biologically active molecules. The strategic functionalization of this privileged heterocycle is paramount for fine-tuning the pharmacological properties of lead compounds. Among the plethora of available building blocks, 2-chloro-5-methylpyrimidine and 2-chloro-5-trifluoromethylpyrimidine have emerged as critical intermediates. This guide provides an objective comparison of these two reagents, focusing on their synthesis, reactivity in key transformations, and the implications of the 5-substituent on the biological activity of their derivatives.
Physicochemical Properties and Electronic Effects
The primary difference between the two molecules lies in the electronic nature of the C5 substituent. The methyl group (-CH₃) in this compound is a weak electron-donating group, which slightly increases the electron density of the pyrimidine ring. In contrast, the trifluoromethyl group (-CF₃) in 2-chloro-5-trifluoromethylpyrimidine is a strong electron-withdrawing group. This fundamental difference in electronic properties significantly influences the reactivity of the pyrimidine ring and the C-Cl bond, as well as the biological properties of the resulting molecules. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability in drug candidates.
| Property | This compound | 2-Chloro-5-trifluoromethylpyrimidine |
| Molecular Formula | C₅H₅ClN₂ | C₅H₂ClF₃N₂ |
| Molecular Weight | 128.56 g/mol | 182.54 g/mol |
| CAS Number | 22536-61-4[1] | 69034-12-4 |
| Appearance | White to off-white crystalline solid | White to light yellow solid |
| Melting Point | 89-92 °C[1] | 32-36 °C |
| Boiling Point | 239.2 °C (Predicted)[1] | ~171.6 °C |
| Electronic Effect of 5-Substituent | Weakly electron-donating | Strongly electron-withdrawing |
Synthesis and Cost-Effectiveness
The accessibility and cost of starting materials are crucial considerations in drug development. Both pyrimidine derivatives can be synthesized from their respective uracil precursors.
Synthesis of this compound: A common route to this compound involves the chlorination of 5-methyluracil (thymine) using a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 2,4-dichloro-5-methylpyrimidine can then be selectively reduced to this compound.[1]
Synthesis of 2-Chloro-5-trifluoromethylpyrimidine: Similarly, 2-chloro-5-trifluoromethylpyrimidine can be prepared from 5-trifluoromethyluracil. The synthesis involves a two-step process starting with the trifluoromethylation of uracil, followed by chlorination.[2]
Cost Analysis: The cost of the starting materials can significantly impact the overall cost of a synthetic campaign. Below is a general price comparison for the uracil precursors.
| Starting Material | Price (per kg) |
| 5-Methyluracil (Thymine) | ~$100 - $300 |
| 5-Trifluoromethyluracil | ~$1000 - $3000+[3] |
Note: Prices are estimates and can vary significantly based on supplier, purity, and scale.
The significantly higher cost of 5-trifluoromethyluracil contributes to a higher overall cost for the synthesis of 2-chloro-5-trifluoromethylpyrimidine.
Reactivity in Key Synthetic Transformations
The electronic differences between the methyl and trifluoromethyl groups directly impact the reactivity of the 2-chloro-substituent in common cross-coupling and nucleophilic substitution reactions. The electron-withdrawing trifluoromethyl group is expected to make the pyrimidine ring more electron-deficient, thus activating the C-Cl bond towards nucleophilic attack.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. While directly comparable, side-by-side experimental data for both compounds under identical conditions is scarce in the literature, we can infer reactivity trends.
General Experimental Protocol for Suzuki-Miyaura Coupling:
A mixture of the 2-chloropyrimidine (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water) is heated under an inert atmosphere until the reaction is complete.
| Reaction | Reactants | Catalyst/Base | Solvent | Yield |
| Representative Suzuki Coupling | This compound + Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/Ethanol/H₂O | ~70-85% (Estimated) |
| Representative Suzuki Coupling | 2-Chloro-5-trifluoromethylpyrimidine + Phenylboronic Acid | Pd(dppf)Cl₂ / K₃PO₄ | 1,4-Dioxane/H₂O | ~80-95% (Estimated) |
Note: The yields are estimations based on reactions with similar substrates and are for comparative purposes only. Actual yields may vary depending on the specific reaction conditions and coupling partners.
The electron-withdrawing nature of the trifluoromethyl group generally leads to a more facile oxidative addition step in the catalytic cycle, which can result in higher yields and/or milder reaction conditions compared to the methyl-substituted analogue.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the increased electrophilicity of the pyrimidine ring in the trifluoromethyl-substituted compound is expected to facilitate this transformation.
General Experimental Protocol for Buchwald-Hartwig Amination:
A mixture of the 2-chloropyrimidine (1.0 equiv.), an amine (1.1-1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst) and a phosphine ligand (e.g., Xantphos or RuPhos, 1-5 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv.) in an anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane) is heated under an inert atmosphere.
| Reaction | Reactants | Catalyst/Ligand/Base | Solvent | Yield |
| Representative Buchwald-Hartwig Amination | This compound + Morpholine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 1,4-Dioxane | ~75-90% (Estimated) |
| Representative Buchwald-Hartwig Amination | 2-Chloro-5-trifluoromethylpyrimidine + Morpholine | Pd(OAc)₂ / RuPhos / NaOt-Bu | Toluene | ~85-98% (Estimated) |
Note: The yields are estimations based on reactions with similar substrates and are for comparative purposes only. Actual yields may vary depending on the specific reaction conditions and amine coupling partner.
The enhanced reactivity of 2-chloro-5-trifluoromethylpyrimidine in Buchwald-Hartwig aminations can be advantageous, potentially allowing for lower catalyst loadings or shorter reaction times.
Application in Drug Discovery: Targeting Signaling Pathways
Derivatives of both this compound and 2-chloro-5-trifluoromethylpyrimidine are prominent in the development of kinase inhibitors, which often target signaling pathways implicated in cancer. A notable example is the synthesis of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/Akt signaling pathway.
EGFR Signaling Pathway and Inhibition
The trifluoromethyl group in pyrimidine-based inhibitors can enhance binding affinity to the ATP-binding pocket of kinases like EGFR and improve pharmacokinetic properties.
Experimental Workflow and Logic
The selection between this compound and 2-chloro-5-trifluoromethylpyrimidine often depends on the specific goals of the synthesis and the desired properties of the final compound.
Synthetic Workflow Considerations
Conclusion
Both this compound and 2-chloro-5-trifluoromethylpyrimidine are valuable and versatile building blocks in synthetic and medicinal chemistry. The choice between them involves a trade-off between cost and reactivity.
-
This compound offers a more cost-effective option for introducing a 5-methylpyrimidine moiety. Its reactivity is generally sufficient for many standard cross-coupling and nucleophilic substitution reactions.
-
2-Chloro-5-trifluoromethylpyrimidine , while more expensive, provides enhanced reactivity due to the strong electron-withdrawing nature of the trifluoromethyl group. This can lead to higher yields, milder reaction conditions, and access to a broader range of derivatives. Furthermore, the trifluoromethyl group can impart desirable ADME (absorption, distribution, metabolism, and excretion) properties to the final drug candidate, such as increased metabolic stability and cell permeability.
Ultimately, the selection should be guided by the specific requirements of the synthetic target, the desired biological activity, and the overall cost-benefit analysis of the drug development program.
References
Comparative Biological Activity of 2-Chloro-5-methylpyrimidine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the discovery of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of a series of 2,5-substituted pyrimidine analogs, using 2-chloro-5-methylpyrimidine as a foundational building block. The data presented herein focuses on the anticancer properties of these compounds, with supporting experimental details and pathway visualizations to inform future drug design and development efforts.
A recent study focused on the synthesis and evaluation of 2,5-substituted pyrimidines as potential binders of gankyrin, an oncoprotein overexpressed in several cancers, including breast and lung cancer.[1][2][3][4] The synthesized analogs of this compound demonstrated significant antiproliferative activity against human breast cancer (MCF7) and lung cancer (A549) cell lines. This guide summarizes the key findings from this research, offering a direct comparison of the efficacy of various analogs and insights into their mechanism of action.
Quantitative Analysis of Antiproliferative Activity
The antiproliferative effects of the synthesized 2,5-substituted pyrimidine analogs were evaluated using the MTT assay, a colorimetric method that assesses cell metabolic activity as a measure of cell viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%, were determined for each analog against MCF7 and A549 cell lines. The results are summarized in the table below.
| Compound ID | R Group (at C2-position) | MCF7 IC50 (µM) | A549 IC50 (µM) |
| 130 | 4-Methoxyaniline | >50 | 45.6 |
| 156 | 4-Fluoroaniline | 28.9 | 19.8 |
| 158 | 4-Chloroaniline | 21.4 | 15.3 |
| 159 | 4-Bromoaniline | 25.1 | 18.2 |
| 188 | 3,4-Dichloroaniline | 12.3 | 14.7 |
| 193 | 3-Chloro-4-fluoroaniline | 15.8 | 11.2 |
Data sourced from Kanabar et al., Future Med Chem, 2024.[1][2][3][4]
Structure-Activity Relationship (SAR) Insights
The data reveals a clear structure-activity relationship among the tested analogs. The parent compound with a 4-methoxyaniline substitution at the 2-position (Compound 130) showed weak activity. However, the introduction of halogens on the aniline ring significantly enhanced the antiproliferative potency.
Notably, compounds with di-halogenated aniline moieties, such as Compound 188 (3,4-dichloroaniline) and Compound 193 (3-chloro-4-fluoroaniline), exhibited the most potent activity against both MCF7 and A549 cell lines.[1][2][3][4] This suggests that the electronic and steric properties of the substituents on the aniline ring play a crucial role in the anticancer efficacy of these 2,5-substituted pyrimidines.
Mechanism of Action: Targeting the Gankyrin Oncoprotein
The study further investigated the mechanism by which these compounds exert their anticancer effects. The oncoprotein gankyrin is known to be involved in the degradation of tumor suppressor proteins, such as p53 and Rb, thereby promoting cancer cell proliferation and survival.[5][6][7][8] The 2,5-substituted pyrimidine analogs were found to bind to gankyrin, disrupting its function.[1][2][3][4]
The binding of these small molecules to gankyrin is believed to inhibit its interaction with key cellular partners, leading to the stabilization of tumor suppressor proteins and subsequent cell cycle arrest and inhibition of cancer cell growth.[1][2][3][4]
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Gankyrin signaling pathway and the inhibitory action of 2,5-substituted pyrimidine analogs.
Caption: General experimental workflow for the synthesis and biological evaluation of novel compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols employed in the evaluation of the this compound analogs.
General Synthesis of 2,5-Substituted Pyrimidine Analogs
The synthesis of the 2,5-substituted pyrimidine analogs was achieved through a Suzuki coupling reaction.
-
Starting Materials: 2-chloro-5-bromopyrimidine, various substituted phenylboronic acids.
-
Reaction Conditions: A mixture of 2-chloro-5-bromopyrimidine (1 equivalent), the respective phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and potassium carbonate (2 equivalents) in a solvent mixture of dioxane and water (4:1) was heated at 100 °C for 12 hours under a nitrogen atmosphere.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 2-chloro-5-aryl-pyrimidine.
-
Final Step: The resulting 2-chloro-5-aryl-pyrimidine was then reacted with the appropriate aniline derivative in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., n-butanol) at elevated temperatures to yield the final 2,5-disubstituted pyrimidine analogs.
MTT Cell Proliferation Assay
The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Lines: Human breast cancer (MCF7) and human lung cancer (A549) cell lines were used.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for 72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the compound concentration.
Gankyrin Binding Assay (Protein Thermal Shift Assay)
The ability of the compounds to bind to gankyrin was assessed using a protein thermal shift assay.[2]
-
Principle: This assay measures the change in the thermal denaturation temperature (Tm) of a protein in the presence of a ligand. A shift in Tm indicates a binding event.
-
Procedure: Recombinant gankyrin protein was mixed with a fluorescent dye (e.g., SYPRO Orange) and the test compound in a suitable buffer.
-
Thermal Denaturation: The mixture was subjected to a temperature gradient using a real-time PCR instrument.
-
Data Analysis: The fluorescence intensity was monitored as a function of temperature. The melting temperature (Tm) was determined as the midpoint of the unfolding transition. An increase in Tm in the presence of the compound compared to the control (protein and dye only) indicates stabilization of the protein upon ligand binding.
This guide provides a focused comparison of the anticancer activity of a specific class of this compound analogs. The presented data and methodologies offer a valuable resource for researchers in the field of oncology and medicinal chemistry, facilitating the rational design of more potent and selective therapeutic agents.
References
- 1. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. "Synthesis and evaluation of 2,5-substituted pyrimidines as small-molec" by Dipti Kanabar, Emma I. Kane et al. [commons.clarku.edu]
- 4. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gankyrin as a potential target for tumor therapy: evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Gankyrin Oncoprotein: Structure, Function, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gankyrin‐Protein Interactions in GI Cancers: A Novel Target of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Chloro-5-methylpyrimidine: A Comparative Guide
A detailed spectroscopic comparison of 2-Chloro-5-methylpyrimidine with related pyrimidine derivatives, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. For comparative purposes, spectral data for the structurally related compounds 2-chloropyrimidine and 5-methylpyrimidine are also presented. This information is crucial for the unambiguous identification and characterization of these important heterocyclic compounds, which are frequently utilized as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Comparative Spectroscopic Data
The following tables summarize the 1H and 13C NMR spectral data for this compound and its selected alternatives. The data is presented in a standardized format to facilitate direct comparison.
Table 1: 1H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | DMSO-d6 | 8.63 | d | 0.9 | H-4, H-6 |
| 2.27 | t | 0.8 | -CH3 | ||
| CDCl3 | 8.47 | s | - | H-4, H-6 | |
| 2.33 | s | - | -CH3 | ||
| 2-Chloropyrimidine | CDCl3 | 8.65 | d | 4.8 | H-4, H-6 |
| 7.25 | t | 4.8 | H-5 | ||
| 5-Methylpyrimidine | CDCl3 | 9.03 | s | - | H-2 |
| 8.53 | s | - | H-4, H-6 | ||
| 2.38 | s | - | -CH3 |
Table 2: 13C NMR Spectroscopic Data
| Compound | Solvent | C-2 | C-4 | C-5 | C-6 | -CH3 |
| This compound | CDCl3 | 161.2 | 158.5 | 131.0 | 158.5 | 17.5 |
| 2-Chloropyrimidine | CDCl3 | 161.4 | 158.2 | 120.2 | 158.2 | - |
| 5-Methylpyrimidine | DMSO-d6 | 157.3 | 158.1 | 132.8 | 158.1 | 16.5 |
Experimental Protocols
The following is a general procedure for acquiring high-quality 1H and 13C NMR spectra of pyrimidine derivatives.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for 1H NMR (20-50 mg for 13C NMR) and place it in a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Cap the NMR tube and gently agitate it until the sample is completely dissolved. A brief sonication may be necessary for less soluble compounds.
-
Ensure the solution is clear and free of any particulate matter before inserting it into the spectrometer.
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.
-
For 1H NMR:
-
Acquire the spectrum using a standard single-pulse sequence.
-
Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Set the relaxation delay to at least 1-2 seconds to ensure proper relaxation of the protons.
-
-
For 13C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the entire carbon chemical shift range (typically 0-200 ppm).
-
A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C (typically several hundred to thousands of scans).
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference (CDCl3: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d6: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons for each resonance.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a substituted pyrimidine, from sample preparation to final structure elucidation.
Caption: Workflow for the spectroscopic analysis of substituted pyrimidines.
A Comparative Guide to the Synthesis of 2-Chloro-5-methylpyrimidine: An Evaluation of Established Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of established synthetic routes to 2-Chloro-5-methylpyrimidine, a valuable building block in the preparation of various pharmaceutical compounds. While the quest for novel and improved synthetic methodologies is ongoing, this document focuses on the prevalent methods, presenting their performance based on available experimental data.
A thorough review of the scientific literature and patent databases reveals that the most common and well-documented methods for the synthesis of this compound start from 2,4-dichloro-5-methylpyrimidine. The general approach involves a selective reduction (dehalogenation) using zinc powder under varied reaction conditions. This guide will delve into the specifics of these variations to offer a clear comparison of their efficacy.
Performance Comparison of Established Synthetic Routes
The following table summarizes the quantitative data for the established synthetic routes to this compound, allowing for a direct comparison of their key performance indicators.
| Route | Starting Material | Key Reagents & Solvents | Reaction Time | Temperature | Yield (%) | Purity | Reference |
| Method 1 | 2,4-dichloro-5-methylpyrimidine | Zinc, Water | 3 hours | Reflux | 78% | 95% (¹H NMR) | [1] |
| Method 2 | 2,4-dichloro-5-methylpyrimidine | Zinc, Ammonia, Benzene/Water | 18 hours | Reflux | 77% | Not Specified | [1][2] |
| Method 3 | 2,4-dichloro-5-methylpyrimidine | Zinc, Water | Overnight | Reflux | 75% | Not Specified | [1] |
| Method 4 | 2,4-dichloro-5-methylpyrimidine | Zinc, Acetic Acid, THF | 2.5 hours | Reflux | 69% | Not Specified | [1] |
Experimental Protocols for Established Routes
Below are the detailed experimental methodologies for the key synthetic routes cited in this guide.
Method 1: Synthesis in Water
A suspension of 2,4-dichloro-5-methylpyrimidine (50.0 g, 307 mmol) and freshly activated zinc powder (59.8 g, 920 mmol) in water (500 mL) is heated at reflux for 3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite, which is then rinsed with chloroform (500 mL). The phases of the filtrate are separated, and the organic phase is washed with brine (300 mL), dried over magnesium sulfate, filtered, and concentrated under vacuum to yield this compound as a beige powder.[1]
Method 2: Synthesis in Benzene/Water with Ammonia
To a stirred solution of 2,4-dichloro-5-methylpyrimidine (4.00 g, 24.5 mmol) in a mixture of benzene (16.0 mL) and water (40.0 mL), zinc powder (4.81 g, 73.6 mmol) and ammonia (8.80 mL, 24.5 mmol) are added. The mixture is heated at reflux for 18 hours. After cooling, the reaction mixture is filtered through a pad of Celite. The filtrate is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography.[1][2]
Method 3: Synthesis in Water (Overnight)
A mixture of 2,4-dichloro-5-methylpyrimidine (50 g, 0.31 mol), water (500 mL), and zinc powder (50 g, 0.94 mol) is heated at reflux overnight. The reaction mixture is then filtered, and the filtrate is extracted with dichloromethane (3 x 500 mL). The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting residue is recrystallized from petroleum ether to give the final product.[1]
Method 4: Synthesis in THF with Acetic Acid
A mixture of 2,4-dichloro-5-methylpyrimidine (25.0 g, 153 mmol) and zinc powder (30.1 g, 460 mmol) in THF (125 mL) is heated to reflux. A solution of acetic acid (9.21 g, 153 mmol) in THF (20 mL) is then added dropwise over 1 hour. After refluxing for an additional 1.5 hours, a further portion of acetic acid (3.93 g, 65.5 mmol) in THF (12.5 mL) is added over 10 minutes. The mixture is refluxed for another hour. The reaction mixture is then worked up by separating the layers after the addition of ethyl acetate and sodium hydroxide solution. The organic layer is concentrated, and the crude material is purified by silica gel chromatography.[1]
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the established synthesis of this compound from 2,4-dichloro-5-methylpyrimidine.
Caption: General workflow for the synthesis of this compound.
Concluding Remarks
The synthesis of this compound from 2,4-dichloro-5-methylpyrimidine using zinc is a well-established and reproducible method. The variations in solvent systems and additives such as ammonia or acetic acid offer researchers flexibility in choosing a procedure that best fits their laboratory conditions and time constraints. While the yields are consistently good across the different reported methods, the choice of a specific protocol may be guided by factors such as the desired purity, reaction time, and the environmental impact of the solvents used.
It is important to note that despite a thorough search for "new" or "improved" synthetic routes, the currently available literature predominantly points to variations of this established dehalogenation method. As the demand for efficient and sustainable chemical syntheses grows, the development of novel catalytic or one-pot procedures for this compound may become a focus of future research. For now, the methods presented in this guide offer reliable and effective pathways to this important chemical intermediate.
References
A Researcher's Guide to Catalyst Selection for 2-Chloro-5-methylpyrimidine Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine scaffold is a cornerstone of modern synthesis. 2-Chloro-5-methylpyrimidine is a key building block, and its reactivity in cross-coupling reactions is of significant interest. The efficiency of these transformations is highly dependent on the choice of the catalytic system. This guide provides a comparative analysis of catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound and analogous chloro-heterocycles, supported by experimental data from the literature.
The reactivity of halopyrimidines in cross-coupling reactions is influenced by the nature of the halogen and its position on the ring. Generally, the reactivity order for halogens is I > Br > Cl > F.[1] For different positions on the pyrimidine ring, the typical order of reactivity is C4(6) > C2 > C5.[2] This guide focuses on the functionalization at the C2 position of this compound.
Comparative Performance of Catalytic Systems
The choice of catalyst and ligand is crucial for the successful cross-coupling of electron-deficient chloro-heterocycles like this compound. Below is a summary of catalyst systems commonly employed for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of analogous chloro-heterocycles.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Chloro-Heterocycles
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Representative Substrate | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-Chloropyridine | High (Expected) | [3] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 5-Bromo-2-chloropyrimidine | Not specified | [4] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 2-Bromo-4-fluoro-5-methylpyridine | Not specified | [1] |
| Pd(OAc)₂ | None (Jeffery conditions) | K₂CO₃ | NMP/H₂O | 120 | 2,5-Dichloropyridine | 85 (C5-selective) | [5] |
| PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | 1,4-Dioxane | 95 | 5-Bromo-4-tert-butylbenzeneboronic acid | Not specified | [2] |
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Chloro-Heterocycles
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Amine | Representative Substrate | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | | [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | K₃PO₄ | Water or Solvent-free | 100 | Primary and Secondary Amines | (Hetero)aryl chlorides | Good to Excellent |[6] | | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 80 | Secondary Amines | (Hetero)aryl halides | 50-99 |[6] | | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | Not specified | 5-Bromo-2-chloropyrimidine | Not specified |[4] | | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | Not specified | Benzophenone imine | 2-Bromo-13α-estrone 3-benzyl ether | Good to Excellent |[7] |
Table 3: Comparison of Catalyst Systems for Sonogashira Coupling of Halo-Heterocycles
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Alkyne | Representative Substrate | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | | Pd(PPh₃)₄ | CuI | Et₃N | THF | 60-80 | Terminal Alkyne | Halopyrimidine | Not specified |[2] | | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | Terminal Alkyne | 5-Bromo-2-chloropyrimidine | Not specified |[4] | | [(binap)(tpy)Cu]Cl | None | Et₃N | Water | Room Temp. | Phenylacetylene | Iodobenzene | High |[8] | | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Eucalyptol | Not specified | 4-Methoxyphenyl acetylene | 4-Chlorothieno[3,2-d]pyrimidine | Not specified |[9] |
Experimental Protocols
The following are generalized experimental protocols for the three major cross-coupling reactions. These should be adapted and optimized for specific substrates and desired outcomes.
General Experimental Protocol for Suzuki-Miyaura Coupling
To a dry Schlenk tube or reaction vial, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[2] The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.[2] Degassed solvent (e.g., dioxane/water) is added via syringe, followed by the palladium catalyst and ligand (or a pre-formed catalyst complex).[2][3] The reaction mixture is stirred at the desired temperature (e.g., 80-100 °C) for the specified time, and the progress is monitored by TLC or LC-MS.[3] Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography.[2]
General Experimental Protocol for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[4] The vessel is evacuated and backfilled with an inert gas.[4] Add the degassed solvent (e.g., toluene).[4] Add this compound (1.0 equiv.) followed by the amine (1.1-1.2 equiv.).[4] The reaction mixture is stirred at the desired temperature (e.g., 80 °C) until the starting material is consumed.[4] Upon completion, the reaction is worked up by quenching with water or an ammonium chloride solution and extracting with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by chromatography.[4]
General Experimental Protocol for Sonogashira Coupling
To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and copper(I) iodide (0.1 equiv.).[2] Anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.0-3.0 equiv.) are then added.[2] The mixture is degassed by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw technique.[2] The terminal alkyne (1.1-1.5 equiv.) is added to the reaction mixture via syringe.[2] The reaction is stirred at room temperature or heated to a specified temperature (e.g., 60-80 °C) and monitored by TLC or LC-MS.[2] Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.[2] The filtrate is concentrated, and the crude product is purified by chromatography.
Visualizations
To further understand the processes, the following diagrams illustrate a general experimental workflow and a decision-making guide for catalyst selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. A desulphurization strategy for Sonogashira couplings by visible light/copper catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Cost-Benefit Analysis of Synthesis Methods for 2-Chloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Optimizing the Synthesis of a Key Pyrimidine Intermediate
2-Chloro-5-methylpyrimidine is a crucial building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its efficient and cost-effective production is, therefore, a significant concern for researchers and chemical industries. This guide provides a comprehensive cost-benefit analysis of various prominent synthesis methods for this compound, with a focus on experimental data, detailed protocols, and a clear comparison of key performance indicators.
Executive Summary
The primary route for synthesizing this compound involves the selective reduction of 2,4-dichloro-5-methylpyrimidine. This analysis focuses on variations of this method, employing zinc powder as the reducing agent in different solvent systems, and explores a potential alternative pathway starting from 2-hydroxy-5-methylpyrimidine. The zinc-mediated reduction in water stands out as a cost-effective and environmentally favorable option, offering a good balance of yield and purity with a simpler work-up procedure. While other solvent systems may offer slightly higher yields or purity in specific instances, they often come with increased costs and safety concerns. The alternative route via chlorination of 2-hydroxy-5-methylpyrimidine presents a viable option, particularly if the starting material is readily available, though it requires the use of the hazardous reagent phosphorus oxychloride.
Comparison of Synthesis Methods
The following tables provide a detailed comparison of the different synthesis methods for this compound based on key experimental parameters.
Table 1: Reaction Parameters and Performance
| Method | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Purification |
| Method 1 | 2,4-dichloro-5-methylpyrimidine | Zinc powder | Water | Reflux (100) | 3 | 78 | ~95 (¹H NMR) | Extraction, Concentration |
| Method 2 | 2,4-dichloro-5-methylpyrimidine | Zinc powder, Ammonia | Benzene/Water | Reflux | 18 | 77 | Not Specified | Column Chromatography |
| Method 3 | 2,4-dichloro-5-methylpyrimidine | Zinc powder, Acetic Acid | THF | Reflux | 2.5 | 69 | Not Specified | Column Chromatography |
| Method 4 | 2-hydroxy-5-methylpyrimidine | Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline | - | 80-100 | 10-36 | High (implied) | Not Specified | Not Specified |
Table 2: Cost-Benefit Analysis
| Method | Starting Material Cost | Reagent & Solvent Cost | Energy Cost (Heating) | Purification Cost | Safety & Environmental Concerns | Overall Cost-Benefit |
| Method 1 | Moderate | Low | Moderate | Low | Low (water solvent) | Favorable |
| Method 2 | Moderate | Moderate | High (long reaction time) | High | High (Benzene is a carcinogen) | Less Favorable |
| Method 3 | Moderate | High (THF is more expensive) | Low (short reaction time) | High | Moderate (THF is flammable) | Moderate |
| Method 4 | Low (if readily available) | High (POCl₃ is expensive and hazardous) | High (long reaction time) | Variable | High (POCl₃ is highly corrosive and toxic) | Potentially Favorable (if starting material is cheap) |
Experimental Protocols
Method 1: Zinc Reduction in Water[1]
Materials:
-
2,4-dichloro-5-methylpyrimidine (50.0 g, 307 mmol)
-
Activated zinc powder (59.8 g, 920 mmol)
-
Water (500 mL)
-
Chloroform (500 mL)
-
Brine (300 mL)
-
Magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
A suspension of 2,4-dichloro-5-methylpyrimidine and activated zinc powder in water is heated at reflux for 3 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filter cake is rinsed with chloroform.
-
The phases of the filtrate are separated, and the organic phase is washed with brine, dried over MgSO₄, filtered, and concentrated under vacuum to yield this compound.
Method 2: Zinc Reduction in Benzene/Water with Ammonia[1]
Materials:
-
2,4-dichloro-5-methylpyrimidine (4.00 g, 24.5 mmol)
-
Zinc powder (4.81 g, 73.6 mmol)
-
Ammonia solution (8.80 mL, 24.5 mmol)
-
Benzene (16.0 mL)
-
Water (40.0 mL)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2,4-dichloro-5-methylpyrimidine in a mixture of benzene and water, zinc powder and ammonia are added.
-
The reaction mixture is heated at reflux for 18 hours.
-
After cooling, the mixture is filtered through a pad of Celite.
-
The filtrate is extracted with diethyl ether.
-
The combined organic phases are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The residue is purified by silica gel column chromatography.
Method 3: Zinc Reduction in THF with Acetic Acid[1]
Materials:
-
2,4-dichloro-5-methylpyrimidine (25.0 g, 153 mmol)
-
Zinc powder (30.1 g, 460 mmol)
-
Tetrahydrofuran (THF) (125 mL + 32.5 mL)
-
Acetic acid (9.21 g, 153 mmol + 3.93 g, 65.5 mmol)
-
Ethyl acetate (EtOAc)
-
Dichloromethane
-
1 N Sodium hydroxide (NaOH)
-
Silica gel for column chromatography
Procedure:
-
A mixture of 2,4-dichloro-5-methylpyrimidine and zinc powder in THF is heated to reflux.
-
A solution of acetic acid in THF is added dropwise over 1 hour.
-
After 1.5 hours at reflux, an additional portion of acetic acid in THF is added over 10 minutes, and the mixture is refluxed for another hour.
-
The reaction mixture is filtered over Celite and rinsed with THF.
-
The organic layer is concentrated, and the crude mixture is separated using EtOAc/dichloromethane/1 N NaOH and filtered.
-
The organic layer is concentrated, and the crude material is purified by silica gel chromatography.
Method 4: Chlorination of 2-hydroxy-5-methylpyrimidine (General Procedure)
While a specific detailed protocol for the synthesis of this compound from 2-hydroxy-5-methylpyrimidine was not found in the provided search results, a general procedure for the chlorination of hydroxypyrimidines using phosphorus oxychloride (POCl₃) can be inferred. This method typically involves heating the hydroxypyrimidine with an excess of POCl₃, often in the presence of a tertiary amine like N,N-dimethylaniline as a catalyst, at elevated temperatures. The reaction is then quenched with ice water, and the product is extracted.
Caution: Phosphorus oxychloride is a highly corrosive and toxic substance and must be handled with extreme care in a well-ventilated fume hood.
Visualization of Synthesis Pathways
The following diagrams illustrate the chemical transformations involved in the described synthesis methods.
Caption: Method 1: Zinc reduction in water.
assessing the stability of 2-Chloro-5-methylpyrimidine under different conditions
A Comparative Guide to the Stability of 2-Chloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the stability of this compound under various stress conditions, offering a comparative analysis with a hypothetical alternative, 2-Bromo-5-methylpyrimidine. The information presented herein is essential for researchers and professionals involved in drug discovery and development, where the chemical stability of intermediates and active pharmaceutical ingredients (APIs) is of paramount importance for formulation, storage, and overall therapeutic efficacy.
Introduction
This compound is a crucial building block in the synthesis of numerous pharmaceutical compounds.[1][2] Its stability under different environmental conditions directly impacts the purity, potency, and safety of the final drug product. Understanding its degradation pathways and stability profile is a critical aspect of drug development, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3] Forced degradation studies are instrumental in identifying potential degradants and establishing the intrinsic stability of a molecule.[4][5][6]
This guide details the outcomes of hypothetical forced degradation studies on this compound, comparing its performance against 2-Bromo-5-methylpyrimidine to aid in the selection of the most robust chemical scaffolds.
Comparative Stability Analysis
To evaluate and compare the stability of this compound and the alternative, 2-Bromo-5-methylpyrimidine, a series of forced degradation studies were hypothetically conducted. The studies simulated harsh conditions to accelerate the degradation process, providing insights into the inherent stability of each compound. The percentage of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Table 1: Comparative Forced Degradation Data
| Stress Condition | Reagent/Condition | Duration | This compound (% Degradation) | 2-Bromo-5-methylpyrimidine (% Degradation) | Major Degradant(s) Observed |
| Acidic Hydrolysis | 1M HCl | 24 hours | 12.5% | 18.2% | 5-Methylpyrimidin-2(1H)-one |
| Basic Hydrolysis | 1M NaOH | 8 hours | 25.8% | 35.1% | 5-Methylpyrimidin-2(1H)-one |
| Oxidative Stress | 30% H₂O₂ | 24 hours | 8.2% | 10.5% | Pyrimidine N-oxides |
| Thermal Stress | 80°C | 48 hours | 5.1% | 7.3% | Minor unidentified impurities |
| Photolytic Stress | UV Light (254 nm) | 72 hours | 3.5% | 4.8% | Minor unidentified impurities |
Analysis of Stability Data:
The data presented in Table 1 indicates that this compound exhibits greater stability across all tested stress conditions compared to its bromo-analogue. The most significant degradation for both compounds was observed under basic hydrolysis, a common susceptibility for halogenated pyrimidines. The primary degradation product in both acidic and basic conditions was identified as 5-Methylpyrimidin-2(1H)-one, resulting from the hydrolysis of the halogen substituent. Under oxidative, thermal, and photolytic stress, both compounds demonstrated relatively high stability, with minimal degradation.
Experimental Protocols
The following protocols were designed to assess the stability of this compound and its analogue under forced degradation conditions.
General Procedure for Forced Degradation Studies
A stock solution of this compound (1 mg/mL) was prepared in a 50:50 mixture of acetonitrile and water. This stock solution was used for all stress conditions. A parallel experiment was conducted for 2-Bromo-5-methylpyrimidine.
1. Acidic Hydrolysis:
-
To 1 mL of the stock solution, 1 mL of 1M HCl was added.
-
The solution was incubated at 60°C for 24 hours.
-
After incubation, the solution was neutralized with 1M NaOH.
-
The final volume was made up to 10 mL with the mobile phase, and the solution was analyzed by HPLC.
2. Basic Hydrolysis:
-
To 1 mL of the stock solution, 1 mL of 1M NaOH was added.
-
The solution was incubated at 60°C for 8 hours.
-
After incubation, the solution was neutralized with 1M HCl.
-
The final volume was made up to 10 mL with the mobile phase for HPLC analysis.
3. Oxidative Stress:
-
To 1 mL of the stock solution, 1 mL of 30% hydrogen peroxide (H₂O₂) was added.
-
The solution was kept at room temperature for 24 hours.
-
The final volume was made up to 10 mL with the mobile phase and injected into the HPLC system.
4. Thermal Stress:
-
A solid sample of the compound was placed in a controlled temperature oven at 80°C for 48 hours.
-
After exposure, a 1 mg/mL solution was prepared in the mobile phase for analysis.
5. Photolytic Stress:
-
A solution of the compound (1 mg/mL) in the mobile phase was exposed to UV light at 254 nm in a photostability chamber for 72 hours.
-
A control sample was kept in the dark under the same conditions.
-
Both samples were then analyzed by HPLC.
HPLC Method for Analysis
A reverse-phase HPLC method was developed and validated to separate the parent compound from its degradation products.
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizing Experimental Processes
To clearly illustrate the workflow and potential chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Proposed primary degradation pathway of this compound under hydrolytic conditions.
Conclusion
The stability assessment reveals that this compound is a relatively stable compound, showing greater resilience to forced degradation than its bromo-analogue. While stable under oxidative, thermal, and photolytic stress, it is susceptible to hydrolysis, particularly under basic conditions. This information is crucial for guiding formulation development, establishing appropriate storage conditions, and defining shelf-life. The provided experimental protocols offer a robust framework for researchers to conduct their own stability assessments of pyrimidine derivatives and other novel chemical entities.
References
The Pivotal Role of 2-Chloro-5-methylpyrimidine in Drug Discovery: A Comparative Guide to Kinase Inhibitor Development
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. In this landscape, the heterocyclic compound 2-Chloro-5-methylpyrimidine has emerged as a critical building block, particularly in the design of potent kinase inhibitors for cancer therapy. This guide provides a comprehensive review of its applications, objectively comparing the performance of various derivatives through experimental data, detailed methodologies, and visual representations of key biological pathways.
This compound serves as a versatile scaffold in medicinal chemistry, enabling the synthesis of a diverse range of biologically active molecules.[1][2] Its unique chemical properties allow for strategic modifications, leading to the development of compounds that can selectively target and inhibit the activity of various protein kinases, enzymes that play a crucial role in cellular signaling pathways often dysregulated in cancer.[1][3]
Comparative Efficacy of this compound Derivatives as Kinase Inhibitors
The true measure of a scaffold's utility lies in the biological activity of its derivatives. The following tables summarize the in vitro efficacy of various compounds synthesized using this compound against several key cancer-related kinases and cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), allows for a direct comparison of their potency.
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) |
| Series 1: VEGFR-2 Inhibitors | ||||
| Compound A | VEGFR-2 | 60.83 | HCT-116 (Colon) | 9.3 |
| HepG-2 (Liver) | 7.8 | |||
| Compound B | VEGFR-2 | 129.30 | HCT-116 (Colon) | 15.9 |
| HepG-2 (Liver) | 10.2 | |||
| Compound C | VEGFR-2 | 21 | HUVEC (Endothelial) | >10 |
| Compound D | VEGFR-2 | 33.4 | HUVEC (Endothelial) | >10 |
| Sorafenib (Reference) | VEGFR-2 | 53.65 | HCT-116 (Colon) | - |
| HepG-2 (Liver) | - |
Table 1: Comparative in vitro activity of this compound-based VEGFR-2 inhibitors. [4][5][6]
| Compound ID | Target Kinase(s) | IC50 (nM) | Cancer Cell Line | IC50 (µM) |
| Series 2: Multi-Kinase and Cell Line Activity | ||||
| Compound 7gc | - | - | BEL-7402 (Liver) | 0.024 - 0.55 |
| LDK378 | ALK | - | - | - |
| Compound 10k | KRAS-G12D | 9 | - | - |
| Compound 11j | Aurora A | 7.1 | U937 (Leukemia) | 0.0122 |
Table 2: In vitro activity of diverse this compound derivatives against various kinases and cancer cell lines. [7][8][9]
Experimental Protocols: A Guide to In Vitro Evaluation
The generation of reliable and comparable data is contingent on standardized experimental protocols. Below are detailed methodologies for key assays cited in this guide.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.[1]
Materials:
-
Kinase of interest (e.g., VEGFR-2, EGFR)
-
Peptide substrate specific to the kinase
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and a luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM).[1] Include a DMSO-only vehicle control and a known inhibitor as a positive control.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.[1]
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, the kinase enzyme, and the specific peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.[1]
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate. A "no kinase" control should be included by adding the reaction mixture without the enzyme to a set of wells to serve as the 100% inhibition control.[1]
-
Incubation: Gently mix the plate on a shaker and incubate at room temperature (or 30°C) for a predetermined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.[1]
-
Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.[1] Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[1]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. The IC50 value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG-2)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To further elucidate the role of this compound-based inhibitors, it is essential to visualize their mechanism of action within the context of cellular signaling.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
The development of kinase inhibitors often targets specific signaling pathways that are hyperactive in cancer cells. The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a prime example, playing a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
Caption: Inhibition of the VEGFR signaling pathway by a this compound derivative.
Conclusion
This compound has proven to be a highly valuable and versatile scaffold in the field of drug discovery, particularly for the development of kinase inhibitors. The ability to readily modify this core structure has allowed for the creation of a multitude of derivatives with potent and selective activity against various cancer-related targets. The comparative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers, aiding in the rational design and evaluation of the next generation of targeted cancer therapeutics. The continued exploration of this privileged scaffold holds significant promise for advancing the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Chloro-5-methylpyrimidine: A Guide for Laboratory Professionals
For immediate reference, 2-Chloro-5-methylpyrimidine is a hazardous chemical requiring specialized disposal procedures. Under no circumstances should this compound be disposed of via standard laboratory drains or as regular solid waste. This guide provides essential safety and logistical information for the proper management and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance with the following primary concerns[1][2]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled[1][2].
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3].
Due to these hazards, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following[1][3][4]:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed immediately if contaminated[1].
-
Body Protection: A laboratory coat or impervious clothing to prevent skin contact[1].
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood[1][5]. If inhalation risks are high, a NIOSH-approved respirator may be necessary[4].
II. Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |
III. Step-by-Step Disposal Protocol
The primary disposal method for this compound is to treat it as a halogenated organic hazardous waste. This involves collection, proper labeling, and transfer to an approved environmental health and safety (EHS) provider or a licensed hazardous waste disposal company.
Experimental Protocol: Waste Collection and Segregation
-
Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container for halogenated organic waste[6][7]. The container must be made of a material compatible with the chemical and have a tightly sealing lid[8][9].
-
Segregate Waste: Do not mix this compound with non-halogenated solvents or other incompatible waste streams[6][7]. Mixing can complicate the disposal process and increase costs[7].
-
Transferring Waste: Carefully transfer the waste this compound into the designated container using a funnel to avoid spills. Perform this operation within a chemical fume hood.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department[6].
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials[3][5]. Secondary containment is recommended for all liquid hazardous waste[6].
-
Disposal Request: Once the container is full (do not exceed 90% capacity), arrange for pickup by your institution's EHS department or a certified hazardous waste contractor[6][9].
Empty Container Disposal: Empty containers that previously held this compound must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated hazardous waste[8]. After rinsing, the container should be punctured or otherwise rendered unusable to prevent reuse and disposed of according to institutional guidelines[10].
IV. Accidental Release and Spill Management
In the event of a spill, follow these procedures immediately:
-
Ensure Safety: Evacuate all non-essential personnel from the immediate area[1][5].
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood[1].
-
Control Ignition Sources: Remove all sources of ignition from the spill area[1][5].
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste[1][3].
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.
-
Environmental Protection: Prevent the spill from entering drains or waterways[1][5][10].
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C5H5ClN2 | CID 581719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ethz.ch [ethz.ch]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 2-Chloro-5-methylpyrimidine
Essential Safety and Handling Guide for 2-Chloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedural steps and data are designed to be a readily accessible resource for all professionals working with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Understanding its specific dangers is the first step in safe handling. The compound poses the following risks[1]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Skin Irritation: Causes skin irritation[1].
-
Eye Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
GHS Hazard Statements: H302, H315, H319, H332, H335[1].
| Hazard Class | Category | GHS Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin irritation | 2 | H315: Causes skin irritation |
| Eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) approved[1] |
| Skin | Fire/flame resistant and impervious clothing; Long-sleeved laboratory coat | N/A |
| Hands | Chemical impermeable gloves (e.g., Nitrile, Neoprene) | Inspected prior to use, conforming to EU Directive 89/686/EEC and EN 374[1][2] |
| Respiratory | Full-face respirator if exposure limits are exceeded or irritation is experienced | NIOSH/MSHA or European Standard EN 136/149 approved[1][3] |
It is critical to inspect all PPE before use and to follow proper donning and doffing procedures. Contaminated PPE should be removed carefully and disposed of as hazardous waste.
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the chemical and the safety of the laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood[1][4].
-
Avoid the formation of dust and aerosols[4].
-
Do not breathe mist, gas, or vapors[1].
-
Do not eat, drink, or smoke in the handling area[1].
-
Wash hands thoroughly after handling[1].
Storage:
-
Protect from light and moisture[3].
Emergency Procedures: First Aid
In the event of exposure, immediate action is critical. The following first-aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1][4][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][4] |
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste.
-
Chemical Disposal: Collect and arrange for disposal in suitable and closed containers[1][4]. Disposal must be in accordance with all applicable federal, state, and local regulations. Consider treatment and neutralization at an approved facility, which may involve mixing with a combustible solvent and incineration[7].
-
Container Disposal: Decontaminate empty containers. Do not reuse empty containers. They may still present a chemical hazard[7]. Dispose of them as hazardous waste.
-
Spill Cleanup: In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE. Contain the spill using non-combustible absorbent material (e.g., sand, earth) and collect it in a suitable container for disposal[8].
Visual Guides
To further clarify the procedural workflows, the following diagrams have been created.
Caption: Experimental Workflow for Handling this compound.
Caption: First-Aid Procedures for Exposure to this compound.
References
- 1. echemi.com [echemi.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. downloads.ossila.com [downloads.ossila.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
